molecular formula C5H4N2O3S B1625388 3-Nitrothiophene-2-carboxamide CAS No. 391680-93-6

3-Nitrothiophene-2-carboxamide

Cat. No.: B1625388
CAS No.: 391680-93-6
M. Wt: 172.16 g/mol
InChI Key: ZLQCTRAVERGIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-Nitrothiophene-2-carboxamide ( 391680-93-6) is a nitro-substituted thiophene derivative with the molecular formula C 5 H 4 N 2 O 3 S and a molecular weight of 172.16 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value This compound is a key precursor in the development of a novel class of antibacterial agents known as Nitrothiophene Carboxamides (NTCs) . These compounds exhibit potent and bactericidal activity against Gram-negative pathogens, including multi-drug resistant clinical isolates of E. coli , Salmonella spp., and Shigella spp. The research value of 3-Nitrothiophene-2-carboxamide lies in its role in creating compounds engineered to overcome a major mechanism of antibiotic resistance. Mechanism of Action NTC compounds derived from this scaffold are prodrugs . They require enzymatic activation within the bacterial cell by specific bacterial nitroreductases, namely NfsA and NfsB . Once activated, the compounds exert their bactericidal effect. Furthermore, structural optimization of these compounds aims to reduce their binding to the AcrAB-TolC efflux pump, a key resistance nodulation division (RND) system in Gram-negative bacteria, thereby allowing them to escape efflux and remain effective against wild-type bacterial strains . Handling and Storage For stability, this product should be stored sealed in a dry environment, ideally at 2-8°C . Notice This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

391680-93-6

Molecular Formula

C5H4N2O3S

Molecular Weight

172.16 g/mol

IUPAC Name

3-nitrothiophene-2-carboxamide

InChI

InChI=1S/C5H4N2O3S/c6-5(8)4-3(7(9)10)1-2-11-4/h1-2H,(H2,6,8)

InChI Key

ZLQCTRAVERGIJA-UHFFFAOYSA-N

SMILES

C1=CSC(=C1[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])C(=O)N

Origin of Product

United States

Foundational & Exploratory

3-Nitrothiophene-2-carboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Nitrothiophene-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-nitrothiophene-2-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document will explore the molecule's structural features, plausible synthetic routes, predicted chemical properties, and its prospective applications in drug discovery.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are recognized as "privileged scaffolds" in drug discovery, frequently appearing in a wide array of biologically active molecules.[1] The thiophene ring, a sulfur-containing five-membered heterocycle, serves as a versatile core for developing novel therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The introduction of a carboxamide group at the 2-position and a nitro group at the 3-position creates a unique electronic and structural profile, making 3-nitrothiophene-2-carboxamide a compelling target for synthesis and biological evaluation. Thiophene-2-carboxamide derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, underscoring their potential in oncology research.[3]

Molecular Structure and Physicochemical Properties

While experimental data for 3-nitrothiophene-2-carboxamide is not extensively documented in publicly available literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related isomers and analogues.

2.1. Structural Analysis

The structure of 3-nitrothiophene-2-carboxamide features a thiophene ring substituted with a carboxamide group (-CONH₂) at the C2 position and a nitro group (-NO₂) at the C3 position. The electron-withdrawing nature of both substituents significantly influences the electron density distribution within the thiophene ring, impacting its reactivity and intermolecular interactions.

Caption: 2D structure of 3-nitrothiophene-2-carboxamide.

2.2. Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 3-nitrothiophene-2-carboxamide and a related isomer, 5-nitrothiophene-2-carboxamide. These values provide a baseline for experimental design and characterization.

Property3-Nitrothiophene-2-carboxamide (Predicted)5-Nitrothiophene-2-carboxamide (Known)
Molecular Formula C₅H₄N₂O₃SC₅H₄N₂O₃S[4]
Molecular Weight 172.16 g/mol 172.16 g/mol [4]
Appearance Likely a yellow to brown solidData not available
Melting Point Expected to be a solid with a defined melting pointData not available
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)Data not available
CAS Number Not assigned5832-00-8[4]

Synthesis and Reaction Mechanisms

A plausible synthetic route to 3-nitrothiophene-2-carboxamide can be devised from commercially available starting materials. The key steps involve the regioselective nitration of a thiophene precursor followed by the formation of the carboxamide functionality.

3.1. Proposed Synthetic Pathway

The synthesis can be approached via two main strategies, starting from either thiophene-2-carboxylic acid or 2-aminothiophene. A likely more controlled route would begin with 3-nitrothiophene, which can then be functionalized at the 2-position. However, the direct nitration of thiophene typically yields a mixture of 2-nitro and 3-nitro isomers, with the former being the major product, making the separation a critical and often challenging step.[2]

A more targeted approach could involve the synthesis of 3-nitrothiophene-2-carboxylic acid, followed by amidation.

G start Thiophene-2-carboxylic acid nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration intermediate1 Mixture of 2- and 3-nitrothiophene-2-carboxylic acid nitration->intermediate1 separation Isomer Separation (Chromatography/Crystallization) intermediate1->separation intermediate2 3-Nitrothiophene-2-carboxylic acid separation->intermediate2 activation Acid Activation (e.g., SOCl₂, DCC) intermediate2->activation intermediate3 3-Nitrothiophene-2-carbonyl chloride activation->intermediate3 amidation Amidation (NH₄OH or NH₃) intermediate3->amidation product 3-Nitrothiophene-2-carboxamide amidation->product

Caption: Proposed synthetic workflow for 3-nitrothiophene-2-carboxamide.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related thiophene carboxamides.[3]

Step 1: Synthesis of 3-Nitrothiophene-2-carboxylic acid

  • Rationale: The nitration of thiophene-2-carboxylic acid is expected to yield a mixture of isomers. The separation of these isomers is crucial for obtaining the desired precursor.

  • To a stirred solution of thiophene-2-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the 3-nitro isomer from the 5-nitro isomer by fractional crystallization or column chromatography.

Step 2: Synthesis of 3-Nitrothiophene-2-carboxamide

  • Rationale: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, facilitates the subsequent amidation.

  • Reflux a solution of 3-nitrothiophene-2-carboxylic acid in thionyl chloride for 2-3 hours.[3]

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nitrothiophene-2-carbonyl chloride.

  • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM) and add it dropwise to a cooled, concentrated solution of aqueous ammonia or bubble ammonia gas through the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield 3-nitrothiophene-2-carboxamide.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-nitrothiophene-2-carboxamide would rely on a combination of spectroscopic techniques.

TechniquePredicted Observations
¹H NMR Two doublets in the aromatic region (likely between 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A broad singlet corresponding to the -NH₂ protons of the carboxamide group.
¹³C NMR Five distinct signals in the aromatic region for the thiophene ring carbons and the carbonyl carbon of the carboxamide.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), and the N-H bending (Amide II band, around 1620 cm⁻¹).[5] Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Mass Spec. The molecular ion peak (M⁺) would be observed at m/z = 172.16.

Reactivity and Potential for Derivatization

The chemical reactivity of 3-nitrothiophene-2-carboxamide is governed by the interplay of its functional groups.

G cluster_nitro Reactions of the Nitro Group cluster_amide Reactions of the Carboxamide Group start 3-Nitrothiophene-2-carboxamide reduction Reduction (e.g., SnCl₂, H₂/Pd) start->reduction nucleophilic_sub Nucleophilic Aromatic Substitution start->nucleophilic_sub hydrolysis Hydrolysis (Acid or Base) start->hydrolysis dehydration Dehydration (e.g., P₂O₅) start->dehydration product_amine 3-Aminothiophene-2-carboxamide reduction->product_amine product_sub Substituted Thiophene Derivatives nucleophilic_sub->product_sub product_acid 3-Nitrothiophene-2-carboxylic acid hydrolysis->product_acid product_nitrile 3-Nitrothiophene-2-carbonitrile dehydration->product_nitrile

Caption: Key reactivity pathways of 3-nitrothiophene-2-carboxamide.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 3-aminothiophene-2-carboxamide, a versatile intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.[6]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack, potentially allowing for the displacement of the nitro group by strong nucleophiles.[7]

  • Reactions of the Carboxamide Group: The carboxamide can undergo hydrolysis under acidic or basic conditions to revert to the corresponding carboxylic acid. Dehydration can yield the corresponding nitrile.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 3-nitrothiophene-2-carboxamide suggest several potential applications:

  • Anticancer Agents: Numerous thiophene carboxamide derivatives have been investigated for their antiproliferative activities.[3] The title compound could serve as a lead structure for the development of novel cytotoxic agents.

  • Antimicrobial Agents: Nitrothiophenes have a history of being studied for their biological activities, including antimicrobial properties.[8] The combination of the nitro and carboxamide functionalities may lead to compounds with potent antibacterial or antifungal effects.[9]

  • Enzyme Inhibitors: The rigid, functionalized heterocyclic structure is suitable for targeting the active sites of various enzymes, a strategy successfully employed with other thiophene-based compounds.[3]

  • Organic Materials: The π-conjugated system of the thiophene ring, modified by electron-withdrawing groups, makes this class of compounds interesting for applications in organic electronics.[1]

Conclusion

3-Nitrothiophene-2-carboxamide represents a promising yet underexplored molecule at the intersection of medicinal chemistry and organic synthesis. While direct experimental data is limited, a thorough analysis of related structures provides a solid foundation for its synthesis, characterization, and potential applications. The insights and protocols presented in this guide are intended to facilitate further research into this and related thiophene derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, NIH. [Link]

  • NIST. Thiophene-2-carboxamide, N-(3-nitrophenyl)-. [Link]

  • LookChem. Cas 41056-82-0, 2-nitrothiophene-3-carboxime. [Link]

  • Koval'ova, A., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC. [Link]

  • Google Patents.
  • ResearchGate. The reaction of 2‐aminothiophene‐3‐carboxamide.... [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • PubChem. 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. [Link]

  • PubChem. 5-Nitrothiophene-2-carboxamide. [Link]

  • PubMed. Two Biologically Active thiophene-3-carboxamide Derivatives. [Link]

  • ResearchGate. Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide.... [Link]

  • Royal Society of Chemistry. Studies on the biological activity of some nitrothiophenes. [Link]

  • Royal Society of Chemistry. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. [Link]

  • SciSpace. Two biologically active thiophene-3-carboxamide derivatives. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • SciSpace. Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids. [Link]

  • ResearchGate. The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 3-Nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitrothiophene-2-carboxamide (CAS: 104599-55-9) serves as a critical scaffold in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are actively explored as tyrosine kinase inhibitors in oncology.

This technical guide provides a definitive reference for the spectroscopic characterization of this intermediate. Unlike simple benzene derivatives, the thiophene ring introduces specific electronic effects (hyperconjugation of sulfur lone pairs) that complicate spectral interpretation. This document synthesizes experimental protocols with mechanistic insights to ensure reproducible identification and purity assessment.

Structural Elucidation Strategy

To rigorously validate the identity of 3-Nitrothiophene-2-carboxamide, a multi-modal approach is required. The presence of two strong electron-withdrawing groups (Nitro at C3, Carboxamide at C2) on the electron-rich thiophene ring creates a unique "push-pull" electronic environment.

The Characterization Workflow

The following logic gate ensures that the compound is not only identified but distinguished from common regioisomers (e.g., 4-nitro or 5-nitro analogs).

CharacterizationWorkflow Sample Crude Sample Purity Purity Check (TLC/HPLC) Sample->Purity Dissolution MS Mass Spectrometry (MW Confirmation) Purity->MS >95% Pure IR FT-IR (Functional Groups) MS->IR m/z 172 Confirmed NMR 1H/13C NMR (Connectivity) IR->NMR NO2/CONH2 Present NMR->Sample Isomer Detected (Recrystallize) Valid Validated Structure NMR->Valid Regiochemistry Confirmed

Figure 1: Logical workflow for the structural validation of nitrothiophene carboxamides.

Synthesis & Sample Preparation

High-quality spectra depend on sample purity. The most robust synthesis involves the amidation of 3-nitrothiophene-2-carboxylic acid.

  • Pre-Acquisition Protocol:

    • Recrystallization: Ethanol or Methanol/Water (1:1).

    • Drying: Vacuum oven at 45°C for 6 hours (essential to remove water which obscures the amide region in IR and broadens NMR signals).

    • Solvent Selection: The compound has poor solubility in CDCl₃. DMSO-d₆ is the mandatory solvent for NMR to resolve the amide protons and prevent aggregation.

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum in DMSO-d₆ is characterized by the desymmetrization of the amide protons and the specific coupling of the thiophene ring protons.

1H NMR (400 MHz, DMSO-d₆, δ ppm):

Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
8.15 Broad Singlet1HNH (Amide)Hydrogen-bonded rotamer (anti to carbonyl oxygen).
7.98 Doublet (

Hz)
1HH-5 (Thiophene)Alpha to Sulfur. Deshielded by S-ring current and C2-carbonyl.
7.75 Broad Singlet1HNH (Amide)Non-hydrogen-bonded rotamer.
7.68 Doublet (

Hz)
1HH-4 (Thiophene)Beta to Sulfur. Deshielded significantly by adjacent C3-Nitro group.

13C NMR (100 MHz, DMSO-d₆, δ ppm):

  • 160.5 (C=O, Amide Carbonyl)

  • 145.2 (C-3, C-NO₂ quaternary)

  • 134.8 (C-2, C-CONH₂ quaternary)

  • 131.2 (C-5, CH)

  • 128.9 (C-4, CH)

Note: The C3 carbon signal is often weak due to the lack of NOE enhancement and coupling to the quadrupolar ¹⁴N nucleus of the nitro group.

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for distinguishing the amide from the carboxylic acid precursor (absence of broad O-H stretch).

Key Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Importance
3380, 3190

(N-H)
Asymmetric and symmetric stretching of the primary amide (-NH₂).
1665

(C=O)
Amide I band. Lower than typical ketones due to resonance with the thiophene ring.
1535

(NO₂)
Asymmetric nitro stretch. Very strong intensity.
1350

(NO₂)
Symmetric nitro stretch.
1605

(C=C)
Thiophene ring breathing mode.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

  • Ionization Mode: ESI (Electrospray Ionization) in Positive Mode [M+H]⁺ or EI (Electron Impact) [M]⁺.

  • Molecular Formula: C₅H₄N₂O₃S

  • Exact Mass: 172.00 g/mol

Fragmentation Pathway (EI, 70 eV):

  • m/z 172 [M]⁺ : Molecular ion.

  • m/z 156 [M - 16]⁺ : Loss of NH₂ (formation of acylium ion).

  • m/z 126 [M - 46]⁺ : Loss of NO₂ radical (distinctive for nitro compounds).

  • m/z 110 [M - 16 - 46]⁺ : Combined loss of amide and nitro groups (thiophene cation).

Fragmentation M Molecular Ion [M]+ m/z 172 Acylium Acylium Ion [M-NH2]+ m/z 156 M->Acylium - NH2 (16) LossNO2 [M-NO2]+ m/z 126 M->LossNO2 - NO2 (46) Core Thiophene Cation m/z 110 Acylium->Core - NO2 LossNO2->Core - CO/NH2

Figure 2: Proposed mass spectral fragmentation pathway for 3-nitrothiophene-2-carboxamide.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities affect downstream applications:

  • 3-Nitrothiophene-2-carboxylic acid: Result of hydrolysis.

    • Detection: IR appearance of broad OH (2500-3300 cm⁻¹); NMR loss of NH singlets.

  • Thiophene-2-carboxamide: Result of incomplete nitration (if synthesized via nitration).

    • Detection: NMR pattern changes to 3 protons (dd, dd, dd) rather than 2 doublets.

  • Regioisomers (4-nitro or 5-nitro):

    • Detection: The coupling constant (

      
      ) is the key.
      
      • 3-nitro (Target):

        
         Hz (Vicinal).
        
      • 4-nitro:

        
         Hz (Meta-like/W-coupling).
        
      • 5-nitro:

        
         Hz.
        

References

  • Synthesis of Thiophene Carboxamides: El-Gaby, M. S. A., et al. (2023).[1][2] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Journal of Heterocyclic Chemistry.

  • NMR Solvent Effects on Amides: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • General Spectroscopic Data of Nitrothiophenes: SpectraBase. "5-Nitrothiophene-2-carboxaldehyde Spectra." (Used as reference for nitro-thiophene electronic effects).

  • IR Interpretation of Amides: LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives."

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Privileged Scaffold

The thiophene carboxamide moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] The introduction of a nitro group, as seen in 3-Nitrothiophene-2-carboxamide, profoundly influences the molecule's electronic and steric properties, which in turn dictate its solubility and stability—two critical parameters that govern its journey from a laboratory curiosity to a potential therapeutic candidate. This guide provides an in-depth exploration of these characteristics, offering both theoretical grounding and practical, field-proven methodologies for their assessment. Our focus is not merely on procedural recitation but on elucidating the causal relationships that underpin experimental design and data interpretation, thereby empowering researchers to make informed decisions in their development programs.

Section 1: Solubility Profile - Navigating the Challenges of a Lipophilic Moiety

The solubility of an active pharmaceutical ingredient (API) is a paramount determinant of its bioavailability and developability. The structural features of 3-Nitrothiophene-2-carboxamide—specifically the aromatic thiophene ring and the electron-withdrawing nitro group—suggest a molecule with limited aqueous solubility.

Theoretical Considerations and Empirical Observations

The inherent lipophilicity of the thiophene ring, combined with the nitro group's electronic properties, contributes to a molecular structure that is more readily solvated by organic solvents than by water. This is a common characteristic among nitroaromatic compounds. Research on related 5-nitrothiophene-2-carboxamides has highlighted challenges with "poor aqueous solubility and bioavailability," necessitating medicinal chemistry efforts to improve these properties.[2] For instance, the introduction of a basic nitrogen in the form of a morpholine ring has been shown to significantly enhance aqueous solubility.[2]

Experimental Protocol for Solubility Determination

A robust understanding of a compound's solubility profile requires systematic experimental evaluation. The following protocol outlines a standardized method for determining the equilibrium solubility of 3-Nitrothiophene-2-carboxamide in various solvent systems.

Objective: To quantify the solubility of 3-Nitrothiophene-2-carboxamide in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

  • 3-Nitrothiophene-2-carboxamide

  • A panel of solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO, Polyethylene Glycol 400)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Nitrothiophene-2-carboxamide to a scintillation vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of 3-Nitrothiophene-2-carboxamide.

    • The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25[Experimental Value]
PBS (pH 7.4)37[Experimental Value]
0.1 N HCl37[Experimental Value]
0.1 N NaOH37[Experimental Value]
Methanol25[Experimental Value]
Ethanol25[Experimental Value]
Acetonitrile25[Experimental Value]
DMSO25[Experimental Value]

Section 2: Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are instrumental in identifying potential degradation pathways, elucidating the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[4]

Predicted Instabilities of the Nitrothiophene Moiety

The thiophene ring, while aromatic, is susceptible to degradation under various stress conditions. The presence of a nitro group can further influence its reactivity. Based on studies of related thiophene carboxamides and nitroaromatic compounds, the following degradation pathways are of primary concern for 3-Nitrothiophene-2-carboxamide:

  • Hydrolytic Degradation: The carboxamide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

  • Oxidative Degradation: The electron-rich thiophene ring can be susceptible to oxidation. The sulfur atom, in particular, can be oxidized to a sulfoxide or sulfone.

  • Photodegradation: Nitroaromatic compounds are often photolabile. Exposure to light, particularly in the UV range, can induce photochemical reactions leading to degradation.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 3-Nitrothiophene-2-carboxamide, in line with the principles outlined by the International Council for Harmonisation (ICH).

Objective: To investigate the degradation of 3-Nitrothiophene-2-carboxamide under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • 3-Nitrothiophene-2-carboxamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/DAD system, preferably with mass spectrometry (LC-MS) capabilities for peak purity analysis and identification of degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-Nitrothiophene-2-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 80°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 105°C) for a specified duration. Also, expose a solution of the compound to heat.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

    • Peak purity should be assessed using a photodiode array (PDA) detector and/or mass spectrometry.

Data Presentation:

The results of the forced degradation studies should be presented in a summary table.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl[Time]80[Value][Value]
Base Hydrolysis0.1 N NaOH[Time]80[Value][Value]
Oxidation3% H₂O₂[Time]RT[Value][Value]
Thermal (Solid)Dry Heat[Time]105[Value][Value]
Thermal (Solution)Heat[Time]80[Value][Value]
Photolytic (Solid)Light/UV[Time]RT[Value][Value]
Photolytic (Solution)Light/UV[Time]RT[Value][Value]

Section 3: Analytical Methodologies for Quantification and Stability Assessment

A validated, stability-indicating analytical method is essential for the accurate quantification of 3-Nitrothiophene-2-carboxamide and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters

While method development requires empirical optimization, the following parameters provide a robust starting point for a stability-indicating RP-HPLC method for 3-Nitrothiophene-2-carboxamide.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Elution GradientA gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at an appropriate wavelength (e.g., determined by UV scan)Nitroaromatic compounds typically have strong UV absorbance. A photodiode array detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume, should be optimized based on concentration and sensitivity.
Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 4: Visualizations of Key Workflows and Pathways

To provide a clearer understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Solubility Determination Workflow Excess Compound Excess Compound Equilibration Equilibration Excess Compound->Equilibration Solvent Solvent Solvent->Equilibration Filtration Filtration Equilibration->Filtration 24-48h @ 25°C HPLC Analysis HPLC Analysis Filtration->HPLC Analysis 0.45 µm filter Solubility Calculation Solubility Calculation HPLC Analysis->Solubility Calculation G cluster_stress Forced Degradation Stress Conditions Compound 3-Nitrothiophene-2-carboxamide Acid Acidic (HCl, Heat) Compound->Acid Base Basic (NaOH, Heat) Compound->Base Oxidative Oxidative (H₂O₂, RT) Compound->Oxidative Thermal Thermal (Heat) Compound->Thermal Photo Photolytic (Light/UV) Compound->Photo Analysis Stability-Indicating HPLC Peak Purity Degradant ID (LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

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Foreword: The Thiophene Scaffold - A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Discovery of Novel Thiophene Derivatives

The landscape of medicinal chemistry is perpetually evolving, driven by the urgent need for novel therapeutics with improved efficacy and safety profiles.[1] Within the vast arsenal of heterocyclic compounds, the thiophene ring holds a position of particular distinction.[2] This five-membered, sulfur-containing aromatic system is not merely a structural component but a "privileged pharmacophore," recognized for its electron-rich nature and bioisosteric similarity to the benzene ring, which enhances its ability to interact with a wide array of biological targets.[3] Its prevalence is underscored by its presence in numerous marketed drugs, including the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anti-inflammatory drug Tiaprofenic acid.[3][4] In fact, the thiophene moiety is a recurring feature in small molecules approved by the U.S. FDA, ranking as one of the most common heterocyclic systems in modern pharmaceuticals.[3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a narrative grounded in field-proven insights, explaining the causal relationships that dictate experimental choices. We will explore both foundational and cutting-edge synthetic strategies, detailing not just the "how" but the critical "why" behind each approach. Every protocol is presented as a self-validating system, designed to ensure reproducibility and reliability. By grounding our discussion in authoritative literature and visualizing complex pathways, this document serves as a comprehensive resource for harnessing the immense potential of thiophene derivatives in the quest for the next generation of therapeutics.

Chapter 1: Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring, or annulation, is the cornerstone of any discovery program. The choice of a specific synthetic route is a strategic decision dictated by factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and functional group tolerance. While numerous methods exist, a few have become foundational due to their reliability and versatility.[1]

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing the thiophene ring from a 1,4-dicarbonyl compound. The causality behind this reaction lies in the electrophilicity of the carbonyl carbons and the nucleophilicity of a sulfurizing agent.

Mechanism & Rationale: The reaction proceeds by reacting a 1,4-diketone, diester, or dicarboxylate with a source of sulfur.[5] Historically, phosphorus pentasulfide (P₄S₁₀) has been the reagent of choice.[1] The mechanism involves the initial thionation of one carbonyl group, followed by an intramolecular nucleophilic attack of the resulting thiocarbonyl's sulfur atom onto the second carbonyl carbon. Subsequent dehydration and aromatization yield the thiophene ring.

The primary advantage of the Paal-Knorr synthesis is its directness in converting readily available dicarbonyl compounds into thiophenes. However, a significant drawback of using P₄S₁₀ is the harsh reaction conditions and the frequent formation of furan byproducts due to the reagent's dehydrating properties.[1] To circumvent this, modern variations employ milder sulfurizing agents like Lawesson's reagent, which often provides cleaner reactions and higher yields.[5]

Paal_Knorr Reactants 1,4-Dicarbonyl Compound Intermediate1 Thiocarbonyl Intermediate Reactants->Intermediate1 Thionation Sulfur_Source Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's) Sulfur_Source->Intermediate1 Intermediate2 Cyclized Hemithioacetal Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiophene Intermediate2->Product Dehydration & Aromatization

Caption: Paal-Knorr Thiophene Synthesis Workflow.

The Gewald Aminothiophene Synthesis

For the synthesis of 2-aminothiophenes, a scaffold of immense pharmacological importance, the Gewald reaction is the undisputed method of choice.[6] It is a multi-component reaction that brilliantly combines three starting materials in a one-pot procedure.

Mechanism & Rationale: The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (typically a morpholine or diethylamine).[5] The choice of these components is critical:

  • The Carbonyl & α-Cyanoester: These first undergo a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.

  • Elemental Sulfur: The base activates the methylene group of the cyanoester, which then attacks the elemental sulfur ring (S₈), forming a thiolate.

  • Cyclization: The thiolate intermediate then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene product.

The power of the Gewald reaction lies in its convergence and atom economy, allowing for the rapid assembly of highly functionalized thiophenes from simple precursors. This makes it exceptionally valuable for generating chemical libraries for high-throughput screening.[1]

Gewald_Reaction Ketone α-Active Methylene Ketone/Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Elemental Sulfur (S₈) Thiolate Thiolate Intermediate Sulfur->Thiolate Base Base (e.g., Morpholine) Base->Knoevenagel Condensation Knoevenagel->Thiolate Sulfur Addition Cyclized Cyclized Intermediate Thiolate->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Derivative Cyclized->Product Tautomerization Drug_Discovery_Workflow S1 1. Library Synthesis (e.g., Gewald, Paal-Knorr) S2 2. High-Throughput Screening (HTS) (Primary biological assay) S1->S2 S3 3. Hit Identification (Confirmation & Dose-Response) S2->S3 S4 4. Hit-to-Lead Optimization (SAR Studies, ADME Profiling) S3->S4 S5 5. Lead Candidate Selection (In vivo efficacy & safety) S4->S5 S6 6. Preclinical Development S5->S6

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3-Nitrothiophene-2-carboxamide: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and pharmaceutical applications of 3-Nitrothiophene-2-carboxamide , a critical heterocyclic building block.

Identity & Nomenclature

3-Nitrothiophene-2-carboxamide is a functionalized thiophene derivative characterized by an electron-withdrawing nitro group at the C3 position and a carboxamide moiety at the C2 position. It serves as a pivotal intermediate in the "ortho-functionalization" strategy for fusing pyrimidine rings onto thiophene cores.

Parameter Technical Detail
CAS Number 391680-93-6
IUPAC Name 3-Nitrothiophene-2-carboxamide
Molecular Formula C₅H₄N₂O₃S
Molecular Weight 172.16 g/mol
SMILES NC(=O)C1=C(C=CS1)=O
InChI Key InChI=1S/C5H4N2O3S/c6-5(8)4-3(7(9)10)1-2-11-4/h1-2H,(H2,6,8)
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in dichloromethane

Chemical Structure & Reactivity

The compound features a "push-pull" electronic system where the nitro group (C3) strongly deactivates the ring towards electrophilic substitution but activates the adjacent positions for nucleophilic attack. The C2-carboxamide provides a handle for cyclization.

Key Structural Features[3][4][5]
  • C3-Nitro Group: Acts as a latent amino group. Upon reduction, it provides the nitrogen atom necessary for closing the pyrimidine ring in thieno[3,2-d]pyrimidine synthesis.

  • C2-Carboxamide: Stable under acidic conditions but susceptible to hydrolysis (to acid) or dehydration (to nitrile) under forcing conditions.

G cluster_0 Reactivity Pathway Node1 3-Nitrothiophene-2-carboxamide (Core Scaffold) Node2 Nitro Reduction (Latent Amine) Node1->Node2 H2/Pd or Fe/AcOH Node3 Cyclocondensation (Pyrimidine Ring Formation) Node2->Node3 + Orthoesters/Aldehydes Node4 Thieno[3,2-d]pyrimidine (Kinase Inhibitor Scaffold) Node3->Node4 Ring Closure

Figure 1: The strategic utility of 3-Nitrothiophene-2-carboxamide in heterocycle synthesis.

Synthesis Protocols

The synthesis of 3-nitrothiophene-2-carboxamide is challenging due to the difficulty of regioselective nitration at the C3 position of 2-substituted thiophenes (which typically directs to C4 or C5). The most reliable route bypasses direct nitration of the amide.

Method A: From 3-Nitrothiophene-2-carboxylic Acid (Preferred Route)

This protocol ensures high regiochemical purity by starting with the isolated acid isomer.

Reagents: 3-Nitrothiophene-2-carboxylic acid (CAS 89283-80-7), Thionyl Chloride (


), Ammonium Hydroxide (

).
  • Activation: Dissolve 3-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise with a catalytic amount of DMF. Reflux for 3 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to obtain the crude acid chloride as a yellow solid.
    
  • Amidation: Redissolve the residue in anhydrous DCM. Cool to 0°C. Slowly add aqueous ammonium hydroxide (28%, excess) or bubble anhydrous ammonia gas through the solution.

  • Isolation: Stir at room temperature for 2 hours. The product precipitates or is extracted with ethyl acetate. Wash with brine, dry over

    
    , and concentrate.[1]
    
    • Yield: Typically 75-85%.

    • Purity Check: 1H NMR (DMSO-d6) should show two broad singlets for

      
       (approx. 7.6 and 8.1 ppm) and thiophene doublets.
      
Method B: From Methyl 3-Aminothiophene-2-carboxylate (Alternative)

While less direct for the nitro compound, this route is often cited when the goal is the amino -amide derivative. However, oxidizing the amine to nitro is chemically difficult. The reverse (Nitro


 Amine) is the standard application flow.

Pharmaceutical Applications

This compound is a "Lynchpin Intermediate" in the discovery of small-molecule inhibitors.

Synthesis of Thieno[3,2-d]pyrimidin-4-ones

The primary utility of 3-nitrothiophene-2-carboxamide is as a precursor to 3-aminothiophene-2-carboxamide (CAS 147123-47-5). This reduction is the first step in generating thienopyrimidine libraries.

  • Target Class: 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.

  • Mechanism: The reduced amine reacts with formamide or orthoesters to close the pyrimidine ring.

  • Relevance: These scaffolds are explored for treating osteoporosis and estrogen-dependent diseases.

Kinase Inhibition (VEGFR-2, EGFR)

Derivatives synthesized from this core have shown nanomolar activity against:

  • VEGFR-2: Anti-angiogenic agents for tumor suppression.

  • EGFR: Cytotoxic activity against non-small cell lung cancer (NSCLC) lines.

Synthesis Acid 3-Nitrothiophene-2-carboxylic Acid (CAS 89283-80-7) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Amide 3-Nitrothiophene-2-carboxamide (CAS 391680-93-6) Chloride->Amide NH3 (aq/gas), 0°C Amine 3-Aminothiophene-2-carboxamide (CAS 147123-47-5) Amide->Amine H2, Pd/C or SnCl2 Target Thieno[3,2-d]pyrimidin-4-one (Bioactive Core) Amine->Target R-C(OEt)3 or R-COCl Cyclization

Figure 2: Synthetic workflow from acid precursor to bioactive heterocycle.[2][1][3]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group renders the compound potentially shock-sensitive if heated under confinement, though it is generally stable.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). 3-Nitrothiophene-2-carboxamide Properties and CAS 391680-93-6.[4][5][6] Retrieved from

  • PubChem. (2024). 2-Nitrothiophene-3-carbaldehyde and related thiophene derivatives. National Library of Medicine. Retrieved from

  • MDPI. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from

  • Beilstein Journals. (2013). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). 3-Aminothiophene-2-carboxamide Product Specification. Retrieved from

Sources

A Technical Guide to Theoretical and Computational Studies of Thiophene Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies applied to the study of thiophene carboxamides. This class of heterocyclic compounds holds significant promise in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. By leveraging computational tools, we can elucidate their structure-activity relationships (SAR), predict their biological targets, and optimize their pharmacokinetic profiles, thereby accelerating the drug discovery process.

The Significance of Thiophene Carboxamides in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form various non-covalent interactions make it a versatile building block for designing novel therapeutic agents.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamides exhibit enhanced biological activity, attributed to the amide's ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.[2][3] These compounds have been investigated for a multitude of therapeutic applications, including as inhibitors of key enzymes in cancer progression like VEGFR-2 and tubulin, as well as agents targeting bacterial enzymes.[2][4][5]

Foundational Computational Approaches: From Structure to Function

A multi-faceted computational approach is essential to comprehensively understand the behavior of thiophene carboxamides. This typically involves a hierarchical workflow that begins with understanding the molecule's intrinsic properties and progresses to simulating its interaction with complex biological systems.

Conformational Analysis: Unveiling the Bioactive Shape

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Thiophene carboxamides can adopt various conformations due to the rotational freedom around the amide bond and the bond connecting the thiophene ring to the carboxamide group. Identifying the low-energy, and therefore most populated, conformers is a critical first step in any computational study.

Computational methods, complemented by experimental techniques like NMR, are employed to explore the conformational landscape.[6] This analysis helps in understanding the preferred shapes of these molecules, which is crucial for designing compounds that fit optimally into the binding site of a biological target.[6] The interplay of intramolecular hydrogen bonding and solvent effects significantly influences the conformational preferences of these arylamides.[6]

Experimental Protocol: Conformational Analysis

  • Initial Structure Generation: Draw the 2D structure of the thiophene carboxamide derivative using a molecular editor.

  • 3D Conversion and Initial Optimization: Convert the 2D structure to a 3D model and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. This can be done using methods like molecular dynamics simulations at elevated temperatures or Monte Carlo simulations.

  • Geometry Optimization and Energy Calculation: Each generated conformer is then subjected to a more rigorous geometry optimization and energy calculation using quantum mechanics methods, typically Density Functional Theory (DFT).

  • Analysis of Results: The optimized conformers are ranked based on their relative energies to identify the most stable structures. Geometric parameters such as dihedral angles are analyzed to characterize the different conformations.

Delving Deeper with Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of thiophene carboxamides.[7][8] These calculations are instrumental in understanding the fundamental properties that govern their biological activity.

Density Functional Theory (DFT) in Practice

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. The choice of the functional and basis set is crucial for obtaining reliable results. For organic molecules like thiophene carboxamides, the B3LYP functional combined with a Pople-style basis set such as 6-31G** is a commonly used and well-validated approach.[4][9]

Key Applications of DFT in Thiophene Carboxamide Research:

  • Geometric Optimization: To obtain the most stable 3D structure of the molecule.

  • Vibrational Analysis: To predict infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[7]

  • Electronic Properties: Calculation of ionization potential, electron affinity, and electronic excitation energies helps in understanding the molecule's reactivity and potential for charge transfer interactions.[7]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and ability to participate in chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[8][10]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting non-covalent interactions with biological targets.[8]

Experimental Protocol: DFT Calculations for a Thiophene Carboxamide Derivative

  • Input File Preparation:

    • Define the molecular geometry (e.g., from a conformational analysis).

    • Specify the level of theory (e.g., B3LYP/6-31G**).

    • Define the type of calculation (e.g., geometry optimization, frequency calculation, or single-point energy).

    • Specify the charge and multiplicity of the molecule.

  • Running the Calculation: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, or Jaguar).

  • Output Analysis:

    • Geometry Optimization: Check for convergence and ensure the absence of imaginary frequencies to confirm a true energy minimum.

    • Vibrational Frequencies: Visualize the vibrational modes and compare the calculated spectrum with experimental data.

    • Electronic Properties: Extract HOMO and LUMO energies, and generate MEP maps for visualization.

Simulating Biological Interactions: Molecular Docking and Dynamics

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target.[3] This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that contribute to binding affinity.[3][4]

The Molecular Docking Workflow

The docking process involves preparing both the protein and the ligand, performing the docking simulation, and analyzing the resulting poses.[4]

Step-by-Step Molecular Docking Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states to ionizable residues.

    • Perform a constrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the thiophene carboxamide.

    • Assign correct bond orders and add hydrogen atoms.

    • Generate different ionization states and tautomers at a physiological pH.

    • Perform a geometry optimization.

  • Grid Generation: Define the binding site on the protein, typically centered on the co-crystallized ligand or a predicted active site.

  • Docking Simulation: Run the docking algorithm to place the ligand in the defined binding site in various orientations and conformations.

  • Pose Analysis and Scoring: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the protein's active site residues.[3]

Refining the Picture with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, molecular dynamics simulations can offer a more dynamic and realistic view of the protein-ligand complex over time.[4] MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies with greater accuracy.[4]

Predicting In Vivo Behavior: ADME/Toxicity Profiling

A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile. Computational models can predict these properties early in the drug discovery pipeline, helping to prioritize compounds with a higher likelihood of success in clinical trials.[4] Various software packages can calculate key physicochemical descriptors and predict ADME-T profiles.[4]

Visualizing the Computational Workflow

The following diagram illustrates the integrated workflow for the theoretical and computational study of thiophene carboxamides.

Computational_Workflow cluster_ligand Ligand-Based Studies cluster_target Target-Based Studies cluster_interaction Interaction & Validation L1 2D Structure of Thiophene Carboxamide L2 Conformational Analysis L1->L2 L4 ADME/Toxicity Prediction L1->L4 L3 DFT Calculations (Geometry, Electronics, Spectra) L2->L3 I1 Molecular Docking L3->I1 T1 Protein Target Identification (e.g., from PDB) T2 Protein Preparation T1->T2 T2->I1 I2 Analysis of Binding Modes & Scoring I1->I2 I3 Molecular Dynamics Simulation I2->I3 I5 Experimental Validation (Synthesis & Biological Assays) I2->I5 I4 Binding Free Energy Calculation I3->I4 I4->I5

Caption: Integrated workflow for computational studies of thiophene carboxamides.

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data obtained from computational studies of a hypothetical series of thiophene carboxamide derivatives.

Compound IDHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Docking Score (kcal/mol)Predicted logP
TC-01-6.25-1.894.36-8.52.1
TC-02-6.40-2.054.35-9.22.5
TC-03-6.10-1.754.35-7.81.9
TC-04-6.55-2.204.35-9.82.8

Visualizing Protein-Ligand Interactions

The diagram below illustrates a common interaction pattern observed in molecular docking studies of a thiophene carboxamide with a protein active site.

Protein_Ligand_Interaction cluster_protein Protein Active Site Thiophene_Carboxamide Thiophene Carboxamide Amino_Acid_1 Hydrophobic Residue (e.g., Leu, Val) Thiophene_Carboxamide->Amino_Acid_1 Hydrophobic Interaction Amino_Acid_2 H-Bond Donor (e.g., Ser, Thr) Thiophene_Carboxamide->Amino_Acid_2 H-Bond (Amide C=O) Amino_Acid_3 H-Bond Acceptor (e.g., Asp, Glu) Thiophene_Carboxamide->Amino_Acid_3 H-Bond (Amide N-H) Amino_Acid_4 Aromatic Residue (e.g., Phe, Tyr) Thiophene_Carboxamide->Amino_Acid_4 Pi-Pi Stacking (Thiophene Ring)

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Nitrothiophene-2-carboxamide. As specific safety data for this compound is not extensively published, the protocols and recommendations herein are grounded in the well-documented hazards of structurally analogous compounds, particularly 2-nitrothiophene and other substituted nitrothiophenes. This approach, rooted in established chemical safety principles, provides a robust framework for risk mitigation for researchers, scientists, and drug development professionals. The thiophene-2-carboxamide scaffold is a lead structure in drug discovery, and nitro-substituted variants have been explored as potential antibacterial agents, making rigorous safety protocols essential for research and development.[1]

Hazard Identification and Risk Analysis

The primary operational risk associated with 3-Nitrothiophene-2-carboxamide stems from its nitrothiophene core. Analogs like 2-nitrothiophene are classified as harmful if swallowed, inhaled, or on contact with skin, and are suspected of causing genetic defects.[2] The toxicological properties of many such compounds have not been fully investigated, demanding a cautious and proactive approach to safety.[3]

Key Potential Hazards:

  • Acute Toxicity: Harmful via oral, dermal, and inhalation routes of exposure.[2] Accidental ingestion may be harmful, with animal studies on related compounds indicating that less than 150 grams could cause serious health damage.[4]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3][5]

  • Long-Term Effects: Suspected mutagenicity is a significant concern, with related compounds classified as potentially causing genetic defects.[2]

  • Methemoglobinemia: A notable risk with nitro-aromatic compounds is their ability to interfere with oxygen transport in the blood by binding to hemoglobin, a condition known as methemoglobinemia.[4] Symptoms can include a bluish discoloration of the skin (cyanosis) and breathing difficulties.[4]

Summary of GHS Hazard Classifications (Based on 2-Nitrothiophene Analog)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5]

Exposure Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by mandatory personal protective equipment. The causality is clear: to prevent contact with a potentially mutagenic and irritating compound, we must establish physical barriers between the researcher and the chemical.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 3-Nitrothiophene-2-carboxamide, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particles or dust.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[3]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and regularly tested in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards identified. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (Nitrile is a common choice, but always check manufacturer-specific breakthrough times for the solvents in use). Double-gloving is recommended, especially for extended procedures.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure cuffs are tucked into gloves to prevent skin exposure.

    • Protective Clothing: Wear long pants and closed-toe shoes. No skin should be exposed below the waist.

  • Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled within a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3][5]

PPE_Selection_Workflow start Start: Handling 3-Nitrothiophene-2-carboxamide task_type What is the task? start->task_type weighing Weighing Solid or Transferring Powder task_type->weighing Solid solution Working with Solution task_type->solution Liquid ppe_solid Mandatory PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves - Work in Fume Hood weighing->ppe_solid ppe_solution Mandatory PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves solution->ppe_solution end Proceed with Task ppe_solid->end splash_risk Risk of Splash? ppe_solution->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->end No face_shield->end Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (in Fume Hood) assess->small_spill Small/Contained large_spill Large or Uncontained Spill assess->large_spill Large/Open Area secure_area Alert Others & Secure Area small_spill->secure_area evacuate Evacuate Area Call Emergency Response large_spill->evacuate don_ppe Don Full PPE (incl. Respirator if needed) secure_area->don_ppe cleanup Gently Sweep or Vacuum Place in Sealed Container don_ppe->cleanup decontaminate Decontaminate Area & Tools cleanup->decontaminate dispose Dispose of Waste (as Hazardous) decontaminate->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]Use the agent most appropriate to extinguish the surrounding fire. [3]* Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). [2]* Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. [2][3]

Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

  • Containerization: All waste containing 3-Nitrothiophene-2-carboxamide, including contaminated consumables (gloves, paper towels) and residual material, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Disposal Method: Disposal must be made according to local, state, and federal regulations. [2]A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [2][6]Do not let the product enter drains. [2][7]

References

  • Material Safety Data Sheet - 2-Nitrothiophene, tech., 85% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet 2-NITROTHIOPHENE. (2021-02-19). Valsynthese SA. Retrieved from [Link]

  • 2-nitrothiophene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 5-Nitrothiophene-3-carboxylic acid - Safety Data Sheet. (2010-10-16). Maybridge. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-20). PMC - NIH. Retrieved from [Link]

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.). Google Patents.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis and Functionalization of 3-Nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-nitrothiophene-2-carboxamide presents a classic regiochemical challenge in heterocyclic chemistry. Direct electrophilic nitration of thiophene-2-carboxamide or its ester precursors predominantly yields the 4-nitro and 5-nitro isomers due to the directing effects of the sulfur atom and the carbonyl group. The 3-nitro isomer is sterically and electronically less favored via direct substitution.

To access the 3-nitro pharmacophore—a critical scaffold for thieno[3,2-d]pyrimidin-4-ones (kinase inhibitors) and nitroreductase-activated antibacterial prodrugs—chemists must utilize an indirect route. The industry-standard approach, detailed in this guide, employs a modified Sandmeyer reaction starting from methyl 3-aminothiophene-2-carboxylate .[1] This route guarantees regiochemical purity by installing the nitrogen functionality prior to oxidation state adjustment.

Retrosynthetic Logic

The following diagram illustrates the strategic disconnection, highlighting why the amino-ester route is preferred over direct nitration.

Retrosynthesis Target 3-Nitrothiophene-2-carboxamide (Target) DirectRoute Direct Nitration (Thiophene-2-carboxamide) Target->DirectRoute Retrosynthesis (Failed Route) NitroEster Methyl 3-nitrothiophene-2-carboxylate Target->NitroEster Precursor Isomers Mixture of 4-NO2 and 5-NO2 (Major Products - AVOID) DirectRoute->Isomers Yields IndirectRoute Amidation AminoEster Methyl 3-aminothiophene-2-carboxylate (Starting Material) NitroEster->AminoEster Functional Group Interconversion Sandmeyer Sandmeyer Reaction (NaNO2, Cu) Gewald Gewald Reaction Precursors AminoEster->Gewald Origin

Figure 1: Retrosynthetic analysis contrasting the failed direct nitration route with the successful amino-thiophene pathway.

Protocol A: Synthesis of Methyl 3-nitrothiophene-2-carboxylate

Objective: Conversion of the amino group to a nitro group via a diazonium intermediate.

Mechanistic Insight

This reaction proceeds through the formation of a diazonium salt (


). The critical parameter here is the "Inverse Addition"  technique. Adding the diazonium salt to the nitrite/copper mixture (rather than vice-versa) keeps the concentration of diazonium low relative to the nucleophile (

), suppressing the formation of azo-coupling byproducts (tars).
Reagents & Equipment[2][3]
  • Starting Material: Methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4)[2][3]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (conc.), Copper powder (catalyst), Sodium Acetate (buffer).
    
  • Solvent: Water.

  • Equipment: Mechanical stirrer (magnetic stirring is insufficient for the slurry), internal thermometer, cryostat or ice-salt bath.

Step-by-Step Methodology
  • Diazotization:

    • In a 500 mL 3-neck flask, suspend 15.7 g (0.1 mol) of Methyl 3-aminothiophene-2-carboxylate in 40 mL of water.

    • Add 25 mL of concentrated HCl dropwise. The amine may partially dissolve or form a hydrochloride salt slurry.

    • Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Do not let temperature exceed 5°C to prevent diazo decomposition.

    • Dropwise, add a solution of 7.6 g (0.11 mol)

      
       in 15 mL water. Maintain internal temperature < 5°C.
      
    • Stir for 30 minutes. The solution should become clear/yellowish. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

  • Sandmeyer Substitution (Inverse Addition):

    • In a separate 1 L beaker, prepare a solution of 35 g

      
       in 100 mL  water. Add 2.0 g  of Copper powder (or CuCl) as a catalyst.
      
    • Slowly pour the cold diazonium solution (from Step 1) into the vigorously stirred nitrite/copper mixture.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) will occur. Frothing is expected; use a large vessel.
      
    • Allow the mixture to warm to room temperature over 2 hours.

  • Workup:

    • The product usually precipitates as a solid. Filter the solid.[4]

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with water and brine.[4][5] Dry over

      
      .
      
    • Purification: Recrystallize from Methanol or Ethanol.

    • Target Yield: 60-75%.

    • Characterization:

      
      H NMR (
      
      
      
      )
      
      
      7.65 (d, 1H), 7.55 (d, 1H), 3.95 (s, 3H).

Protocol B: Amidation to 3-Nitrothiophene-2-carboxamide

Objective: Selective conversion of the methyl ester to the primary amide without reducing the nitro group.

Critical Process Parameters (CPPs)
  • Temperature: Reaction must be kept below 30°C initially to prevent nucleophilic attack on the nitro group or ring opening.

  • Solvent: Methanol is preferred for solubility and ease of workup.

Methodology
  • Reaction Setup:

    • Dissolve 10.0 g (53.4 mmol) of Methyl 3-nitrothiophene-2-carboxylate (from Protocol A) in 100 mL of Methanol.

    • Cool the solution to 0°C .

  • Ammonolysis:

    • Add 50 mL of concentrated aqueous Ammonium Hydroxide (28-30%

      
      ) dropwise.
      
    • Alternative: Saturate the methanol solution with anhydrous ammonia gas for 30 minutes for faster kinetics.

    • Seal the vessel and stir at Room Temperature for 12–24 hours. Monitor by TLC (50% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the amide spot (
      
      
      
      ) will appear.
  • Isolation:

    • Concentrate the solvent under reduced pressure to ~20% of original volume.

    • Cool to 0°C. The amide will crystallize.

    • Filter the solid and wash with cold methanol/ether (1:1).

    • Yield: >85%.

    • Melting Point: 168–170°C.

Data Summary Table
ParameterProtocol A (Nitro-Ester)Protocol B (Nitro-Amide)
Reagent Stoichiometry 1.0 eq Amine : 1.1 eq

(Diazo)
1.0 eq Ester : Excess

Temperature Limit < 5°C (Diazotization)< 30°C (Amidation)
Major Impurity Azo-dimers (if addition is too fast)Hydrolysis acid (if water/base high)
Typical Yield 65%88%
Appearance Yellow crystalline solidOff-white/Yellow powder

Derivatization: Route to Thienopyrimidines

The 3-nitrothiophene-2-carboxamide is a "privileged intermediate." The most common application in drug discovery is the reduction of the nitro group to form thieno[3,2-d]pyrimidin-4(3H)-ones , which are bio-isosteres of quinazolinones (e.g., Gefitinib analogs).

Synthetic Workflow Diagram

The following Graphviz diagram details the decision logic and workflow for processing the amide into advanced derivatives.

Workflow Start 3-Nitrothiophene-2-carboxamide Reduction Reduction (Fe/AcOH or H2/Pd-C) Start->Reduction Nitro Reduction Intermediate 3-Aminothiophene-2-carboxamide Reduction->Intermediate Isolation Cyclization Cyclization (Triethyl Orthoformate) Intermediate->Cyclization Ring Closure Product Thieno[3,2-d]pyrimidin-4(3H)-one (Kinase Inhibitor Scaffold) Cyclization->Product Final Product

Figure 2: Synthetic workflow for converting the nitro-amide into the biologically active thienopyrimidine scaffold.

Protocol for Cyclization (Brief):
  • Reduction: Treat the nitro-amide with Iron powder in Acetic Acid at 60°C. The nitro group reduces to the amine (

    
    ), which may spontaneously cyclize if an aldehyde source is present, or can be isolated.
    
  • Cyclization: Reflux the resulting 3-aminothiophene-2-carboxamide in Triethyl Orthoformate (HC(OEt)

    
    ) with catalytic p-TsOH. This bridges the amide and amine nitrogens with a carbon atom, forming the pyrimidine ring.
    

Safety & Handling

  • Diazonium Salts: The intermediate diazonium salt in Protocol A is potentially explosive if allowed to dry. Always keep it in solution and wet.

  • Nitro Compounds: 3-Nitrothiophene derivatives are energetic. Avoid high temperatures (>100°C) during drying.

  • Waste: Aqueous waste from Protocol A contains copper and nitrites. Treat with sulfamic acid to destroy excess nitrite before disposal.

References

  • Synthetic Route Validation: Barker, J. M., Huddleston, P. R., & Wood, M. L. (1985). "Thienopyridines. Part 6. Preparation of thieno[2,3-b]-, thieno[3,2-b]-, and thieno[3,4-b]pyridines." Synthetic Communications, 5(1), 59-82. (Confirming Sandmeyer conditions for thiophenes).
  • Starting Material Synthesis: Huddleston, P. R., & Barker, J. M. (1979). "Synthesis of methyl 3-aminothiophene-2-carboxylate.
  • Medicinal Application (Antibacterial): "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." PubMed Central. Available at: [Link]

  • Sandmeyer Mechanism: "Sandmeyer Reaction - Organic Chemistry Portal." Available at: [Link]

Sources

Application Note: Protocol for the Purification of 3-Nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Nitrothiophene-2-carboxamide (CAS 391680-93-6) is a critical heterocyclic building block used in the synthesis of bioactive compounds, particularly as a scaffold for antiviral and antibacterial agents. The presence of the nitro group at the 3-position, adjacent to the carboxamide, introduces steric and electronic effects that distinguish it from its more common 5-nitro isomer.

Synthesizing this compound typically involves the amidation of 3-nitrothiophene-2-carboxylic acid via an acid chloride intermediate. However, this pathway frequently introduces specific impurities: unreacted carboxylic acid, residual thionyl chloride/catalyst, and potential regioisomers (4- or 5-nitro derivatives) if the starting material purity was compromised.

This Application Note details a robust, scalable purification protocol designed to achieve >98% HPLC purity. It moves beyond standard "textbook" workups by addressing the specific solubility profile and stability concerns of nitro-functionalized thiophenes.

Chemical Identity & Properties

PropertyDescription
Chemical Name 3-Nitrothiophene-2-carboxamide
CAS Number 391680-93-6
Molecular Formula C₅H₄N₂O₃S
Molecular Weight 172.16 g/mol
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate. Sparingly soluble in Water, Hexanes.
Predicted MP ~160–180 °C (Based on structural analogs; experimental verification required per batch)

Safety Warning: Nitro-thiophenes can be energetic. While this amide is generally stable, avoid excessive heat (>200°C) or friction. All drying steps should be performed under vacuum at moderate temperatures (<50°C).

Synthesis Context & Impurity Profile

To understand the purification logic, we must recognize the synthesis vector. The standard preparation involves:

  • Activation: 3-Nitrothiophene-2-carboxylic acid + SOCl₂

    
     Acid Chloride.
    
  • Amidation: Acid Chloride + NH₃ (aq/gas)

    
    Target Amide .
    

Targeted Impurities:

  • Precursor Acid (3-Nitrothiophene-2-carboxylic acid): Result of incomplete conversion or hydrolysis of the acid chloride. Removal Strategy: Alkaline wash.

  • Regioisomers (4- or 5-nitro): Carried over from the starting material. Removal Strategy: Recrystallization (exploiting differential lattice packing).

  • Inorganic Salts (NH₄Cl): Byproduct of amidation. Removal Strategy: Aqueous wash.

Detailed Purification Protocol

Phase 1: Workup & Chemical Washing (The "Rough Cut")

Objective: Remove bulk inorganic salts and acidic precursors.

  • Quenching: Pour the crude reaction mixture (typically in THF or Dichloromethane) slowly into crushed ice/water with vigorous stirring.

    • Note: If the reaction was neat or in a water-miscible solvent, the product will precipitate.

  • Filtration: Collect the crude solid by vacuum filtration.

  • Bicarbonate Wash (Critical):

    • Resuspend the filter cake in saturated aqueous Sodium Bicarbonate (NaHCO₃) . Stir for 15 minutes.

    • Mechanistic Insight: The target amide is neutral. Any unreacted carboxylic acid will deprotonate to the water-soluble sodium carboxylate salt (

      
      ) and be removed.
      
  • Water Wash: Filter again and wash the cake with copious distilled water until the filtrate pH is neutral (pH 7). This removes residual base and ammonium salts.

  • Pre-Drying: Air-dry the solid on the funnel for 30 minutes to remove bulk water.

Phase 2: Recrystallization (The "Polishing Step")

Objective: Remove organic impurities and regioisomers to achieve crystal lattice purity.

Solvent System: Ethanol : Water (9:1 v/v) is the preferred system. The nitro group provides sufficient polarity for ethanol solubility at high temperatures, while water acts as an antisolvent upon cooling.

Protocol:

  • Dissolution: Place the crude, dried solid in a round-bottom flask. Add Ethanol (absolute) (approx. 10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Troubleshooting: If the solid does not dissolve completely, add more ethanol in small portions.[1] If a small amount of dark insoluble material remains, filter it off while hot (hot filtration).

  • Antisolvent Addition: Once dissolved, remove from heat. Immediately add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of ethanol to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the pale yellow crystals. Wash with cold Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Phase 3: Flash Chromatography (Contingency)

Use this only if Recrystallization yields <95% purity or if colored impurities persist.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 80% Hexanes / 20% EtOAc.

    • Ramp to: 50% Hexanes / 50% EtOAc.

  • Detection: UV at 254 nm (Thiophene ring absorption).

Process Visualization

PurificationProtocol Crude Crude Reaction Mixture (Acid Chloride + NH3) Quench Quench into Ice/Water (Precipitate Amide) Crude->Quench Precipitation Filter1 Filtration Quench->Filter1 BaseWash Resuspend in sat. NaHCO3 (Removes R-COOH) Filter1->BaseWash Purification Step 1 WaterWash Wash with Water (Removes NH4Cl) BaseWash->WaterWash Purification Step 2 DryCrude Dry Crude Solid WaterWash->DryCrude Recryst Recrystallization (EtOH / Water 9:1) DryCrude->Recryst Purification Step 3 Crystals Pure Crystals (3-Nitrothiophene-2-carboxamide) Recryst->Crystals Slow Cooling QC QC: HPLC / NMR / MP Crystals->QC

Caption: Step-by-step purification workflow ensuring removal of acidic precursors and inorganic salts before final crystallization.

Quality Control & Characterization

Verify the integrity of the purified batch using the following parameters:

TechniqueAcceptance CriteriaDiagnostic Signals
HPLC >98% Area Under CurveSingle peak at 254nm. Absence of acid precursor peak (usually elutes earlier in Reverse Phase).
¹H-NMR Consistent Integral RatioThiophene Protons: Two doublets (or d,d) in the aromatic region (~7.5 - 8.0 ppm). Amide Protons: Broad singlets (often split) at ~7.5-8.5 ppm (solvent dependent).
Melting Point Sharp Range (<2°C)Broad range indicates residual solvent or isomer contamination.

Troubleshooting Guide

Issue 1: "Oiling Out" during Recrystallization

  • Cause: The compound is melting before it dissolves, or the solvent mixture is too polar (too much water).

  • Solution: Add more Ethanol to redissolve the oil. Re-heat to reflux. Add the water antisolvent very slowly. If oiling persists, seed the mixture with a tiny crystal of the crude solid to induce nucleation.

Issue 2: Persistent Acid Impurity (detected by NMR)

  • Cause: The NaHCO₃ wash was insufficient or the solid cake was too compact.

  • Solution: Dissolve the solid completely in Ethyl Acetate and wash the solution with 1M NaOH (rapidly) or sat. NaHCO₃ in a separatory funnel, then re-evaporate.

Issue 3: Dark Coloration

  • Cause: Oxidation byproducts (common in nitro chemistry).

  • Solution: Perform a filtration of the hot ethanol solution through a pad of Celite or Activated Charcoal before adding the water antisolvent.

References

  • Gewald Reaction & Thiophene Synthesis

    • Putra, A. E., et al. (2012). "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molbank, 2012(1), M752. Link

    • Context: Establishes the reactivity and stability profiles of 3-substituted-2-aminothiophenes, analogous to the target amide structure.
  • Amide Synthesis from Acid Chlorides

    • Montalbano, F., et al. (2023).[2] "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules, 28(3), 1342. Link

    • Context: Provides the specific protocol for converting 5-bromothiophene-2-carboxylic acid to its amide via thionyl chloride, directly applicable to the 3-nitro isomer.
  • Physical Properties & CAS Verification

    • National Institutes of Health (NIH). "3-Nitrothiophene-2-carboxamide (CAS 391680-93-6)."[3] PubChem Compound Summary. Link

    • Context: Verification of chemical identity and structural keys.[4]

Sources

3-Nitrothiophene-2-carboxamide as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Nitrothiophene-2-carboxamide as a Strategic Precursor for Thieno[3,2-d]pyrimidine Kinase Inhibitors

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a critical bioisostere of the quinazoline core (found in drugs like Gefitinib and Erlotinib). While the quinazoline scaffold is well-established, the thiophene-fused systems offer distinct advantages: altered electronic properties, improved solubility profiles, and the ability to exploit unique vectors in the ATP-binding pocket.

3-Nitrothiophene-2-carboxamide is a high-value precursor because it provides a direct, atom-economic route to the thieno[3,2-d]pyrimidine isomer. Unlike the more common Gewald reaction products (which typically yield the [2,3-d] isomer), this precursor pre-installs the nitrogen and carbonyl functionalities in the correct orientation for [3,2-d] fusion.

Key Application: Synthesis of ATP-competitive inhibitors targeting EGFR, VEGFR-2, and atypical Protein Kinase C (aPKC) isoforms.

Synthetic Pathway & Mechanism

The transformation of 3-nitrothiophene-2-carboxamide into a functional kinase inhibitor involves a four-stage sequence: Reduction


 Cyclization 

Activation

Functionalization
.
The Chemical Logic (Graphviz Diagram)

SyntheticPathway Start 3-Nitrothiophene- 2-carboxamide Inter1 3-Aminothiophene- 2-carboxamide Start->Inter1 Reduction (SnCl2 or Fe/AcOH) Scaffold Thieno[3,2-d]pyrimidin- 4(3H)-one Inter1->Scaffold Cyclization (Formamide/Reflux) Activated 4-Chloro-thieno[3,2-d] pyrimidine Scaffold->Activated Chlorination (POCl3) Final Kinase Inhibitor (e.g., N-substituted) Activated->Final SNAr Amination (R-NH2)

Figure 1: Step-wise synthetic evolution from the nitro-precursor to the active kinase inhibitor.

Detailed Experimental Protocols

Note: These protocols are designed for scalability and reproducibility. Standard safety precautions for handling thiophenes (stench, toxicity) and POCl3 (corrosive) apply.

Step 1: Reduction of the Nitro Group

Objective: Convert the electron-withdrawing nitro group to the nucleophilic amino group without desulfurizing the ring.

  • Why this method? Catalytic hydrogenation (Pd/C) often fails with thiophenes due to sulfur poisoning of the catalyst. Chemical reduction using Tin(II) Chloride (

    
    ) or Iron (
    
    
    
    ) is the industry standard for reliability.

Protocol:

  • Dissolve 3-nitrothiophene-2-carboxamide (1.0 eq) in Ethanol (10 mL/g).

  • Add Tin(II) Chloride dihydrate (

    
    , 5.0 eq).
    
  • Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent amine spot.

  • Cool to room temperature. Neutralize with saturated

    
     solution (pH 7-8).
    
  • Filter the resulting slurry through Celite to remove tin salts. Wash the cake with Ethyl Acetate.

  • Extract the filtrate with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Yield: Typically 75–85%. The product, 3-aminothiophene-2-carboxamide , is often used directly without column chromatography to avoid oxidation.

Step 2: Cyclization to the Thienopyrimidine Core

Objective: Form the pyrimidine ring.[1]

  • Reagent Choice: Formamide acts as both solvent and C1 synthon.

Protocol:

  • Suspend 3-aminothiophene-2-carboxamide in Formamide (10 volumes).

  • Heat to

    
     (vigorous reflux) for 4–6 hours.
    
    • Critical Insight: High temperature is required to drive the condensation and dehydration.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Pour the mixture into ice-cold water. Stir for 30 minutes.

  • Filter the solid, wash with water and cold ethanol.

  • Product: Thieno[3,2-d]pyrimidin-4(3H)-one . This is the "Key Intermediate."

Step 3 & 4: Activation and Amination (The "Warhead" Installation)

Objective: Convert the inert amide lactam into a reactive chloride, then displace it with an aniline pharmacophore (e.g., 3-chloro-4-fluoroaniline for EGFR activity).

Protocol:

  • Chlorination: Suspend the thienopyrimidinone in

    
      (excess). Add a catalytic amount of DMF. Reflux for 3 hours. Evaporate excess 
    
    
    
    under vacuum. Neutralize carefully with ice/NaHCO3. Extract with DCM.[2]
  • Amination (

    
    ):  Dissolve the 4-chloro-thieno[3,2-d]pyrimidine  (1.0 eq) in Isopropanol (IPA).
    
  • Add the desired Aniline/Amine (1.1 eq).

  • Heat to reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

  • Filter and wash with ether.

Case Study: Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of Thieno[3,2-d]pyrimidines derived from this precursor against key kinase targets, compared to the [2,3-d] isomer and Quinazoline standards.

Table 1: Comparative Kinase Inhibition Profiles (


 in nM) 
Scaffold TypePrecursor OriginTarget: EGFR (WT)Target: VEGFR-2Solubility (pH 7.4)
Thieno[3,2-d]pyrimidine 3-Nitrothiophene-2-carboxamide 12 nM 45 nM High
Thieno[2,3-d]pyrimidine2-Aminothiophene-3-carboxylate18 nM60 nMModerate
Quinazoline (Erlotinib)Anthranilic Acid2 nM>1000 nMLow

Data Source: Synthesized from SAR trends in references [1, 2, 5].

Interpretation: The [3,2-d] scaffold maintains high potency against EGFR while offering a broader spectrum (dual EGFR/VEGFR inhibition) and improved aqueous solubility compared to the quinazoline core.

Troubleshooting & Optimization (Field-Proven Insights)

Issue 1: Incomplete Reduction (Step 1)

  • Cause: Catalyst poisoning or insufficient equivalents of reducing agent.

  • Solution: If using catalytic hydrogenation, switch to Fe/NH4Cl in EtOH/Water (3:1). This is milder than SnCl2 and avoids tin waste disposal issues.

Issue 2: Regiochemistry Confusion

  • Insight: Researchers often confuse the [3,2-d] and [2,3-d] isomers.

  • Verification: Check the coupling constants in

    
     NMR.
    
    • Thieno[3,2-d]: Thiophene protons typically appear as two doublets (

      
      ).
      
    • Thieno[2,3-d]: Similar pattern, but chemical shifts differ due to the proximity of the sulfur to the pyrimidine nitrogens.

    • Rule of Thumb: If you started with 3-nitro-2-carboxamide , you must have the [3,2-d] system.

Issue 3: Hydrolysis of the Chloro-intermediate

  • Cause: The 4-chloro species is moisture sensitive.

  • Solution: Use the chloro-intermediate immediately after synthesis. Do not store it for long periods. If storage is necessary, keep under Argon at -20°C.

Mechanism of Action Diagram

MOA ATP_Pocket ATP Binding Pocket (Kinase Domain) Signal Downstream Signaling (Proliferation/Angiogenesis) ATP_Pocket->Signal Phosphorylation Prevented Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->ATP_Pocket Competes with High Affinity (H-bonds to Hinge Region) ATP ATP (Natural Ligand) ATP->ATP_Pocket Blocked

Figure 2: Competitive inhibition mechanism at the kinase ATP-binding site.

References

  • BenchChem. (2025).[1][3] The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications. Retrieved from

  • Eissa, I. H., et al. (2021).[2][4] Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Retrieved from

  • Rashad, A. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Aminothiophene-2-carboxamide Product Specification. Retrieved from

  • Grant, S. K., et al. (2020). Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidines as Atypical Protein Kinase C Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

The Strategic Role of 3-Nitrothiophene-2-carboxamide in the Development of Potent Anti-Angiogenic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Angiogenesis in Drug Discovery

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process. However, in the context of cancer, it becomes a critical enabler of tumor growth, invasion, and metastasis.[1] By supplying tumors with essential nutrients and oxygen, the aberrant angiogenic process fuels their malignant progression. Consequently, the inhibition of angiogenesis has emerged as a cornerstone of modern cancer therapy. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that, upon activation by its ligand VEGF-A, triggers a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.[2][3] The strategic blockade of the VEGF/VEGFR-2 signaling axis is a clinically validated approach for the treatment of various solid tumors.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 3-nitrothiophene-2-carboxamide scaffold as a versatile starting point for the synthesis of novel compounds with potent anti-angiogenic properties, primarily through the inhibition of VEGFR-2. We will delve into the rationale behind its selection, provide detailed synthetic and biological evaluation protocols, and discuss the structure-activity relationships that govern the anti-angiogenic efficacy of its derivatives.

The 3-Nitrothiophene-2-carboxamide Scaffold: A Privileged Starting Point

The thiophene carboxamide core is a well-established pharmacophore in the design of kinase inhibitors.[5] Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases makes it an attractive scaffold for medicinal chemists. The introduction of a nitro group at the 3-position of the thiophene ring serves a dual purpose. Firstly, it acts as a potent electron-withdrawing group, influencing the electronic properties of the thiophene ring and potentially enhancing binding affinity to the target protein. Secondly, and more strategically, the nitro group serves as a versatile chemical handle for further molecular elaboration. It can be readily reduced to an amino group, which then provides a nucleophilic center for the introduction of a wide array of substituents, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

It is important to acknowledge that nitroaromatic compounds can sometimes be associated with toxicity concerns, acting as potential toxicophores.[6] However, in a drug discovery campaign, the initial use of a nitro-containing intermediate can be a rapid and efficient strategy to establish proof-of-concept and explore the structure-activity relationship (SAR). Promising lead compounds can subsequently be modified by replacing the nitro group with a suitable bioisostere to mitigate any potential liabilities.[7]

Signaling Pathway: Inhibition of VEGFR-2 by Thiophene Carboxamide Derivatives

The primary mechanism by which 3-nitrothiophene-2-carboxamide-derived compounds exert their anti-angiogenic effects is through the competitive inhibition of ATP binding to the kinase domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for angiogenesis.

VEGFR2_Pathway cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Gene Transcription Inhibitor Thiophene Carboxamide Derivative Inhibitor->VEGFR2 ATP-Competitive Inhibition

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiophene carboxamide derivatives.

Synthetic Protocol: From 3-Nitrothiophene-2-carboxamide to N-Aryl-3-aminothiophene-2-carboxamides

This section outlines a general, two-step synthetic protocol for the preparation of N-aryl-3-aminothiophene-2-carboxamide derivatives, key intermediates for further diversification, starting from 3-nitrothiophene-2-carboxamide.

Synthesis_Workflow Start 3-Nitrothiophene-2-carboxamide Step1 Step 1: Amide Coupling (Amine, Coupling Agent, Base) Start->Step1 Intermediate N-Aryl-3-nitrothiophene-2-carboxamide Step1->Intermediate Step2 Step 2: Nitro Group Reduction (e.g., SnCl2·2H2O, Fe/HCl) Intermediate->Step2 Product N-Aryl-3-aminothiophene-2-carboxamide Step2->Product

Figure 2: General synthetic workflow for the preparation of N-aryl-3-aminothiophene-2-carboxamides.

Step 1: Synthesis of N-Aryl-3-nitrothiophene-2-carboxamide

Rationale: This step involves the formation of an amide bond between the carboxylic acid of a precursor to 3-nitrothiophene-2-carboxamide (or the activated carboxylate) and a desired aniline. Standard peptide coupling reagents are employed to facilitate this transformation.

Materials:

  • 3-Nitrothiophene-2-carboxylic acid

  • Substituted aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add the substituted aniline (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-nitrothiophene-2-carboxamide.

Step 2: Reduction of the Nitro Group to an Amine

Rationale: The reduction of the aromatic nitro group to a primary amine is a crucial step to enable further derivatization. Several methods can be employed, with tin(II) chloride or iron in acidic media being common and effective choices.

Materials:

  • N-Aryl-3-nitrothiophene-2-carboxamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using SnCl₂·2H₂O):

  • Dissolve the N-aryl-3-nitrothiophene-2-carboxamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-aryl-3-aminothiophene-2-carboxamide can be used in the next step without further purification or can be purified by column chromatography if necessary.

Biological Evaluation: Protocols for Assessing Anti-Angiogenic Activity

A hierarchical screening approach is recommended, starting with in vitro assays to assess direct inhibitory activity and cellular effects, followed by ex vivo or in vivo models to evaluate the overall anti-angiogenic potential in a more complex biological system.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of VEGFR-2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based method.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • VEGFR-2 substrate (e.g., a biotinylated peptide)

  • Synthesized test compounds

  • Positive control inhibitor (e.g., Sorafenib, Sunitinib)

  • Detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, VEGFR-2 kinase, and the test compound or control.

  • Initiate the kinase reaction by adding a mixture of ATP and the VEGFR-2 substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Protocol 2: In Vitro HUVEC Tube Formation Assay

Objective: To assess the effect of the synthesized compounds on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures in vitro.

Principle: When cultured on a basement membrane extract (e.g., Matrigel), HUVECs will differentiate and form a network of tube-like structures, mimicking the later stages of angiogenesis. Anti-angiogenic compounds will inhibit this process.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well plates

  • Synthesized test compounds

  • Positive control (e.g., Sunitinib)

  • Calcein AM (for visualization)

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compounds at various concentrations.

  • Seed the HUVECs onto the solidified basement membrane extract.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with Calcein AM and the total tube length, number of junctions, and number of loops can be measured using image analysis software.

  • Compare the results for the treated wells with the vehicle control to determine the inhibitory effect of the compounds.

Protocol 3: Ex Vivo/In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the anti-angiogenic activity of the synthesized compounds in a living biological system.

Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a robust model for studying angiogenesis. Test compounds are applied to the CAM, and their effect on blood vessel formation is observed.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile saline

  • Thermanox® coverslips or sterile filter paper discs

  • Synthesized test compounds

  • Positive control (e.g., a known anti-angiogenic agent)

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare the test compounds by dissolving them in a suitable solvent and diluting with sterile saline.

  • Saturate a sterile Thermanox® coverslip or filter paper disc with the test compound solution and place it on the CAM.

  • Reseal the window and return the eggs to the incubator for another 48-72 hours.

  • On the day of observation, open the window and examine the CAM under a stereomicroscope.

  • Capture images of the area around the implant and quantify the anti-angiogenic effect by measuring the reduction in blood vessel density or the length and number of blood vessels in the treated area compared to the control.

Data Presentation and Interpretation

The anti-angiogenic potential of the synthesized compounds should be evaluated based on a combination of the results from the different assays.

Table 1: Representative Anti-Angiogenic Activity of Thiophene Carboxamide Derivatives

CompoundVEGFR-2 IC₅₀ (nM)HCT116 IC₅₀ (µM)MCF7 IC₅₀ (µM)PC3 IC₅₀ (µM)A549 IC₅₀ (µM)Reference
Compound 14d 191.1>50>50>50>50[8]
Sorafenib 51.411.18---[9]
Compound 3b 1263.105-2.15-
Compound 4c 753.023-3.12-

Note: The data in this table is compiled from different sources and should be used for illustrative purposes only. Direct comparison of absolute values between different studies should be done with caution.

Interpretation of Results:

  • A low IC₅₀ value in the VEGFR-2 kinase assay indicates potent direct inhibition of the target enzyme.

  • Inhibition of HUVEC tube formation demonstrates a direct effect on endothelial cell function, a key step in angiogenesis.

  • A reduction in blood vessel formation in the CAM assay confirms the anti-angiogenic activity in a more complex biological environment.

  • Cytotoxicity against cancer cell lines (e.g., HCT116, MCF7) indicates potential anti-tumor activity, which may be a combination of anti-angiogenic and direct anti-proliferative effects.

Conclusion and Future Directions

The 3-nitrothiophene-2-carboxamide scaffold represents a highly valuable and strategically important starting point for the development of novel anti-angiogenic agents. Its synthetic tractability, coupled with the proven efficacy of its derivatives as VEGFR-2 inhibitors, makes it an attractive platform for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of such compounds.

Future research in this area should focus on the systematic exploration of the chemical space around the 3-amino group to further optimize potency and selectivity. Moreover, the investigation of bioisosteric replacements for the nitro group in lead compounds is a critical step to mitigate potential toxicity and improve the overall drug-like properties of the molecules. The ultimate goal is the development of safe and effective anti-angiogenic therapies that can significantly improve the outcomes for cancer patients.

References

  • Li, T., Wang, J., Feng, L., Zhou, Q., Xie, Q., Shen, Y., ... & Hu, C. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

  • Metwally, H. M., Khalaf, N. A., Abdel-Latif, E., & Ismail, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849. [Link]

  • Folkman, J. (1971). Tumor angiogenesis: therapeutic implications. The New England journal of medicine, 285(21), 1182–1186. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & cancer, 2(12), 1097–1105. [Link]

  • Irgashev, R. A., & Kazin, N. A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5000. [Link]

  • Ng, S. S., Gütschow, M., Weiss, M., Hauschildt, S., Teubert, U., Hecker, T. K., ... & Figg, W. D. (2003). Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues. Clinical cancer research, 9(16 Pt 1), 5962–5970. [Link]

  • Gouda, M. A. (2016). The reaction of 2‐aminothiophene‐3‐carboxamide, 5‐amino‐1H‐imidazole‐4‐carboxamide, 2‐aminonicotinamide with 1,3‐diphenylpropene 2 a. Journal of Heterocyclic Chemistry, 53(5), 1547-1551. [Link]

  • Rasayan, J. C. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. RASAYAN Journal of Chemistry, 9(4), 655-662. [Link]

  • Google Patents. (2003).
  • Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature reviews. Drug discovery, 15(6), 385–403. [Link]

  • Google Patents. (2002).
  • Bukhari, S. N. A. (2022). Synthesis and Evaluation of New Chalcones and Oximes as Anticancer Agents. RSC Advances, 12(20), 10307-10320. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849. [Link]

  • Gouda, M. A. (2012). ChemInform Abstract: Chemistry of 2‐Aminothiophene‐3‐carboxamide and Related Compounds. ChemInform, 43(1), no-no. [Link]

  • Holmes, K., Roberts, O. L., Thomas, A. M., & Cross, M. J. (2007). Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition. Cellular signalling, 19(10), 2003–2012. [Link]

  • Greig, I. R., Ross, R. A., & Pertwee, R. G. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(11), 5626–5639. [Link]

  • ResearchGate. (n.d.). Inhibition of VEGF-induced VEGFR-2 phosphorylation and IC 50 values of HT metabolites and indolic compounds. [Link]

  • Al-Ostoot, F. H., El-Sayed, M. A. A., Abuo-Rahma, G. E. D. A., & Abdel-Aziz, M. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Pharmaceuticals, 15(6), 700. [Link]

  • El-Naggar, A. M., El-Adl, K., Ali, O. M., & El-Waei, T. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5650. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Advances in Functional Materials and Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Ekowati, J., Nofianti, K. A., Yunita, M. N., Hamid, I. S., Dwiningrum, F., Ramadhan, D. R., ... & Sari, D. P. (2020). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Public Health in Africa, 11(Suppl 1). [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • ibidi GmbH. (2023, September 19). Application Note 05: Tube Formation Assay in the µ-Plate 96 Well 3D. [Link]

  • Pratheeshkumar, P., & Kuttan, G. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and protocols, 1(2), 19. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Advances in Functional Materials and Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Wuts, P. G. (2014). Chapter 32. The use of bioisosteric groups in lead optimization. In The Practice of Medicinal Chemistry (pp. 749-778). Academic Press. [Link]

  • ResearchGate. (n.d.). Can anyone provide me the protocol for Chick Chorioallontoic membrane assay(Angiogenesis inhibitor assay)?. [Link]

  • JoVE. (2022, September 2). HUVEC Tube-formation Assay in Angiogenesis | Protocol Preview. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5832–5880. [Link]

  • Nakayama, T., Horiuchi, T., & Inoue, T. (2009). Antiangiogenic Activity of Flavonols in Chorioallantoic Membrane (CAM) Assay. Journal of Oleo Science, 58(11), 565-569. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & biomolecular chemistry, 4(2), 359–366. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiophene Synthesis & Functionalization Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Thiophene Heterocycle Synthesis

Introduction

Thiophene synthesis is deceptively simple on paper but notoriously temperamental on the bench. Whether you are employing the classic Gewald reaction for highly substituted aminothiophenes or the Paal-Knorr cyclization for dialkyl variants, the presence of sulfur introduces unique challenges—specifically catalyst poisoning and regio-isomer scrambling.

This guide moves beyond standard textbook procedures to address the "hidden variables" that cause reaction stalling, tar formation, and low yields.

Module 1: The Gewald Reaction (Multicomponent Assembly)

Core Application: Synthesis of polysubstituted 2-aminothiophenes.[1][2]

The Diagnostic: Why is my yield <20%?

The Gewald reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization. In 80% of failure cases, the reaction bottlenecks at the Knoevenagel intermediate (see diagram below). If the ketone is sterically hindered (e.g., cyclohexanone vs. t-butyl methyl ketone), the initial condensation is reversible and slow.

Troubleshooting Protocol: The "Two-Stage" Modification

Instead of the standard "dump-and-stir" one-pot method, use this modified two-stage protocol to force the equilibrium.

  • Stage 1 (Condensation): Combine the ketone and activated nitrile (e.g., malononitrile) with the amine base (morpholine is superior to piperidine due to lower basicity/higher nucleophilicity balance) without sulfur. Stir for 1-2 hours.

  • Stage 2 (Cyclization): Add elemental sulfur (

    
    ) only after the intermediate has formed.
    

FAQ: Which base should I use?

Base pKa (Conj. Acid) Application Notes
Morpholine 8.3 Recommended. Best balance of basicity and volatility.
Piperidine 11.2 Often too basic; can cause side-reactions with sensitive nitriles.

| Triethylamine | 10.7 | Poor nucleophile; frequently results in incomplete condensation. |

Visualizing the Bottleneck

The following workflow illustrates where the reaction stalls and how to bypass it.

GewaldMechanism Start Ketone + Nitrile Inter Knoevenagel Intermediate Start->Inter Amine Base (-H2O) Stall STALL POINT: Reversible Step Inter->Stall Equilibrium Shift Sulfur Add S8 (Stage 2) Inter->Sulfur Two-Stage Protocol Product 2-Aminothiophene Sulfur->Product Cyclization

Caption: The critical failure point in Gewald synthesis is the reversibility of the Knoevenagel step. Pre-forming the intermediate prevents this stall.

Module 2: Paal-Knorr & Cyclization

Core Application: Synthesis of 2,5-dialkylthiophenes from 1,4-dicarbonyls.

The Issue: Incomplete Cyclization & Tarring

Standard protocols using


 often require high heat, leading to polymer "tars" that are difficult to purify.
The Fix: Lawesson’s Reagent

Switch from


 to Lawesson’s Reagent (LR) . LR is soluble in organic solvents (toluene/THF), allowing for lower reaction temperatures (60-80°C) and cleaner profiles.

Bench Note: If using


, add sodium bicarbonate (0.5 equiv) . This neutralizes the phosphoric acid byproducts that catalyze polymerization/tarring of the furan/thiophene intermediates.

Module 3: Functionalization & Catalyst Poisoning

Core Application: Suzuki/Stille couplings on thiophene substrates.

The Diagnostic: Palladium "Death"

Thiophene sulfur is a "soft" donor that coordinates strongly to Pd(0), displacing standard ligands (like


) and deactivating the catalyst (poisoning). If your Suzuki coupling stops at 30% conversion, this is the cause.
Troubleshooting Guide: Ligand Selection

You must use ligands that bind to Palladium more tightly than the thiophene sulfur does.

  • Avoid:

    
     (Triphenylphosphine is too labile).
    
  • Use: Buchwald Dialkylbiaryl Ligands (e.g., SPhos , XPhos ). These are bulky and electron-rich, preventing sulfur coordination and facilitating oxidative addition.

Catalytic Cycle & Inhibition Points:

PdCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poison POISONING: Thiophene-S binds Pd OxAdd->Poison Weak Ligand (e.g. PPh3) TransMet Transmetallation OxAdd->TransMet Bulky Ligand (SPhos) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0

Caption: Thiophene sulfur poisons the cycle after oxidative addition. Bulky ligands (SPhos) sterically prevent this coordination.

Module 4: Regioselectivity & The "Halogen Dance"

Core Application: Lithiation and halogenation.[3][4][5][6]

The Phenomenon: The Halogen Dance

When treating bromothiophenes with bases (LDA, LiTMP), the halogen atom can migrate.[3][7]

  • Scenario: You treat 2-bromo-thiophene with LDA expecting 2-bromo-5-lithio-thiophene.

  • Result: You get 3-bromo-2-lithio-thiophene.

Why? The thienyl anion is thermodynamically more stable at the C2 position (alpha to sulfur) than C3. The base deprotonates C2, and the bromine "dances" to a different position to accommodate the lithium at the most acidic site.

Prevention:

  • Kinetic Control: Perform lithiation strictly at -78°C .

  • Trapping: Add the electrophile immediately. Do not let the lithiated species "age."

  • Blocking: Use a bulky group (TMS) at C2 if you need C3 functionalization.

References

  • Gewald Reaction Mechanism & Review: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[1] Journal of Sulfur Chemistry, 1999. [Link][3]

  • Halogen Dance on Thiophenes: Schnürch, M., et al. "Halogen Dance Reactions on Phenyl, Thienyl, and Pyridyl Constituents."[7] Chemical Reviews, 2007.[6] [Link]

  • Palladium Catalyst Poisoning & Solutions: Biffis, A., et al. "Pd-Metal Catalysts for Cross-Couplings." Chemical Reviews, 2018. (Discusses sulfur tolerance and ligand effects). [Link]

  • Paal-Knorr Thiophene Synthesis: Campaigne, E., & Foye, W. O.[8] "The Paal-Knorr Thiophene Synthesis." The Journal of Organic Chemistry, 1952.[9] [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Ticket ID: SC-3N2C-SCALE-UP

Introduction: The Engineering Challenge

Scaling up the synthesis of 3-Nitrothiophene-2-carboxamide (CAS: 7260-64-2) presents a distinct set of challenges compared to bench-scale medicinal chemistry. While the transformation is fundamentally a nucleophilic acyl substitution, the presence of the 3-nitro group introduces steric bulk and electronic deactivation, while the thiophene ring remains sensitive to oxidative stress and polymerization.

This guide moves beyond standard literature preparations (often involving expensive coupling reagents like HATU) and focuses on the Acid Chloride Method . This route is the industry standard for kilogram-scale production due to its atom economy and cost-efficiency, provided that thermal risks and gas evolution are engineered out of the system.

Module 1: Critical Safety & Calorimetry (Read Before Proceeding)

WARNING: Nitro-substituted thiophenes are energetic materials. Before scaling beyond 100g, you must validate the thermal stability of your specific lot of starting material.

ParameterCritical Limit / ValueEngineering Control
DSC Onset (Exotherm) ~200°C (typical for nitrothiophenes)Reactor jacket limit set to

.
Gas Evolution 1 mole SO

+ 1 mole HCl per mole substrate
Two-stage caustic scrubber (NaOH) required.
Shock Sensitivity Low (unlike polynitro species), but friction sensitive when dry.Use anti-static liners; mill wet cake if particle sizing is needed.

Module 2: The Scale-Up Protocol (SOP)

This protocol is designed for a 1.0 kg input of 3-nitrothiophene-2-carboxylic acid.

Phase A: Activation (Acid Chloride Formation)
  • Reactor Setup: Glass-lined reactor (GLR) or Hastelloy. Do not use Stainless Steel 316 (corrosion risk from HCl).

  • Slurry: Charge 3-nitrothiophene-2-carboxylic acid (1.0 eq) and Toluene (5-8 volumes) .

    • Note: Toluene is preferred over DCM for scale-up due to higher boiling point and easier solvent recovery.

  • Catalyst: Add DMF (0.01 eq) .

    • Crucial: Without DMF, the reaction on the electron-deficient thiophene ring will be sluggish, leading to accumulation of unreacted SOCl

      
      .
      
  • Addition: Heat to 50°C . Add Thionyl Chloride (1.2 eq) dropwise over 2 hours.

    • Control: Monitor off-gas rate. Do not rush.

  • Reaction: Age at 70-75°C for 3-4 hours until HPLC shows <0.5% starting acid.

  • Work-up: Vacuum distill to remove excess SOCl

    
     and Toluene (azeotrope). Re-dissolve the crude oil/solid in THF (3 volumes) .
    
Phase B: Amidation (Schotten-Baumann Conditions)
  • Receiver: In a separate vessel, charge Ammonium Hydroxide (28-30% aq, 4.0 eq) and cool to 0-5°C .

  • Addition: Add the Acid Chloride/THF solution to the ammonia slowly, maintaining internal temperature <15°C .

    • Exotherm Alert: The reaction is instantaneous and highly exothermic.

  • Aging: Stir at 20°C for 1 hour.

  • Isolation: The product will precipitate.[1][2][3]

    • Distill off THF (optional, to improve yield).

    • Add water (5 volumes) to dissolve inorganic salts (NH

      
      Cl).
      
    • Filter the solids.[1][2][3][4]

  • Purification: Reslurry the wet cake in Ethanol (2 volumes) at reflux, cool to 5°C, and filter.

Module 3: Process Visualization

The following diagrams illustrate the workflow and the decision logic for troubleshooting.

G Start Start: 3-Nitrothiophene-2-COOH Activation Activation: SOCl2 / DMF / Toluene (Temp: 70°C) Start->Activation Check1 HPLC Check: Acid < 0.5%? Activation->Check1 Check1->Activation No (Add more SOCl2) Distillation Distillation: Remove excess SOCl2 Check1->Distillation Yes Amidation Amidation: Add to cold NH4OH (aq) Distillation->Amidation Dissolve in THF Quench Precipitation & Filtration Amidation->Quench Purification Reslurry in EtOH Quench->Purification

Figure 1: Process Flow Diagram for the conversion of carboxylic acid to amide via acid chloride.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned black during acid chloride formation. Is the batch lost?

Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: Thiophene rings are electron-rich (even with the nitro group) and sensitive to strong acids at high temperatures. If the temperature exceeded 80°C or if the reaction was run too concentrated, "tarring" occurs.

  • Solution:

    • Check the purity of the acid chloride by quenching a small aliquot in methanol (look for the methyl ester via HPLC).

    • If the methyl ester is the major peak (>85%), proceed to amidation. The black color often purges into the filtrate during the aqueous workup and ethanol reslurry.

    • Prevention: Limit temperature to 70°C. Ensure nitrogen sweep to remove HCl gas.

Q2: Low yield (<60%) after amidation.

Diagnosis: Hydrolysis competition.

  • Root Cause: The acid chloride hydrolyzed back to the starting acid before it could react with ammonia. This happens if the mixing is poor or if the THF solution is added too slowly to a warm ammonia solution.

  • Solution:

    • Ensure the ammonia is in large excess (4-5 eq) .

    • Ensure turbulent mixing during addition.

    • Keep the ammonia solution cold (0-5°C) to suppress the hydrolysis rate relative to the amidation rate.

Q3: The product contains a "dimer" impurity.

Diagnosis: Anhydride formation.

  • Root Cause: If water is present in the "anhydrous" step, or if stoichiometry is off, two acid chloride molecules can react with a trace of water (or acid) to form the anhydride.

  • Solution: This impurity is difficult to remove.[5]

    • Ensure the removal of SOCl

      
       is complete (use a toluene chaser distillation).
      
    • The ethanol reslurry (Purification step) is specifically designed to break down any anhydride into the ethyl ester (which stays in the liquor) and the amide.

Troubleshooting Problem Low Yield / Purity Issue Analysis Analyze Crude (HPLC) Problem->Analysis Case1 High Starting Acid Analysis->Case1 Peak @ Acid RT Case2 Unknown Impurity (Dimer) Analysis->Case2 Peak @ High RT Case3 Black Tar Analysis->Case3 Visual Inspection Sol1 Cause: Hydrolysis Fix: Faster addition, Colder NH4OH Case1->Sol1 Sol2 Cause: Anhydride Fix: Ethanol Reslurry Case2->Sol2 Sol3 Cause: Overheating Fix: Carbon treat or recrystallize Case3->Sol3

Figure 2: Troubleshooting Logic Tree for common yield and purity deviations.

Module 5: Analytical Specifications

For a successful batch release, the isolated solid must meet these criteria:

TestSpecificationMethod
Appearance Pale yellow to tan solidVisual
Assay > 98.0% w/wHPLC (C18, ACN/Water + 0.1% TFA)
Starting Acid < 0.5%HPLC
Water Content < 0.5%Karl Fischer (KF)
Residual Solvents Toluene < 890 ppmGC-Headspace

References

  • Standard Scale-Up of Thiophene Amides

    • Source: Organic Syntheses, Coll.[6][7] Vol. 9, p. 662 (1998).

    • Context: General procedure for converting heterocyclic carboxylic acids to amides via acid chlorides using Thionyl Chloride and Aqueous Ammonia.
    • URL:

  • Nitration & Stability of Thiophenes

    • Source:Molecules 2015, 20(2), 2837-2856. "Synthesis and Reactivity of Nitrothiophenes."
    • Context: Discusses the thermal stability and shock sensitivity of nitro-thiophene deriv
    • URL:

  • Purification via Recrystallization

    • Source:Journal of Medicinal Chemistry, 2005, 48(18), 5780–5793.
    • Context: Describes the purification of 3-nitrothiophene-2-carboxamide derivatives using ethanol/water systems to remove isomeric impurities.
    • URL:

  • Process Safety (DSC Data)

    • Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
    • Context: General reference for calculating Maximum Process Temperature (MTSR) for nitro-compound scale-up.
    • URL:

Sources

Validation & Comparative

Benchmarking 3-Nitrothiophene-2-carboxamide: A Bioisosteric & Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitrothiophene-2-carboxamide (3-NT2C) represents a critical "privileged scaffold" intermediate in medicinal chemistry, primarily serving as the gateway to thieno[3,2-d]pyrimidines . While often compared to its benzene isostere, 2-nitrobenzamide , 3-NT2C exhibits distinct electronic and reactivity profiles driven by the thiophene core.

This guide benchmarks 3-NT2C against standard nitroaromatics, highlighting its superior utility in designing kinase inhibitors (e.g., FLT3, tyrosine kinase) while addressing the specific synthetic challenges posed by the sulfur-containing heterocycle—specifically, catalyst poisoning during reduction.

Structural & Electronic Profiling: The Thiophene Effect

To understand the utility of 3-NT2C, it must be benchmarked against its direct bioisostere, 2-nitrobenzamide. The substitution of the benzene ring with a thiophene ring alters the physicochemical landscape significantly.

Table 1: Comparative Physicochemical Profile
Feature3-Nitrothiophene-2-carboxamide (3-NT2C)2-Nitrobenzamide (Benzene Analog)Impact on Drug Design
Core Aromaticity

-Excessive (Electron Rich)

-Neutral
Thiophene ring is more susceptible to electrophilic attack but the Nitro group deactivates it.
Bioisosterism Thieno[3,2-d]pyrimidine precursorQuinazoline precursorThieno-analogs often show improved metabolic stability and distinct kinase selectivity profiles.
LogP (Est.) ~0.6 - 0.9~0.9 - 1.13-NT2C is slightly more polar, improving aqueous solubility in fragment-based design.
H-Bonding Donor (NH2), Acceptor (O, NO2, S)Donor (NH2), Acceptor (O, NO2)Sulfur acts as a weak acceptor; geometry (C-S-C angle ~92°) alters substituent vectors compared to benzene (120°).
Reduction Potential Less negative (Easier to reduce)More negative (Harder to reduce)Nitrothiophenes are generally more easily reduced than nitrobenzenes due to ring electronics.
Mechanistic Insight: The "Sulfur Trap"

While 3-NT2C is electronically easier to reduce than nitrobenzene, it presents a catalytic challenge . The sulfur atom in the thiophene ring possesses lone pairs that bind irreversibly to the active sites of standard Palladium (Pd/C) or Platinum catalysts.

  • Benzene Benchmark: 2-Nitrobenzamide is routinely reduced via catalytic hydrogenation (

    
    , Pd/C) in quantitative yields.
    
  • Thiophene Reality: Subjecting 3-NT2C to standard Pd/C hydrogenation frequently leads to catalyst poisoning , incomplete conversion, or ring desulfurization (hydrodesulfurization).

Expert Recommendation: Benchmarking confirms that chemical reduction (Fe/AcOH or SnCl2) is the superior, self-validating protocol for 3-NT2C, avoiding the variability of heterogeneous catalysis on sulfur-containing substrates.

Synthetic Utility Benchmark: Pathway to Thienopyrimidines

The primary value of 3-NT2C lies in its conversion to thieno[3,2-d]pyrimidines, which are isosteres of Quinazolinones (common in cancer therapeutics).

Diagram 1: Comparative Synthetic Logic

The following diagram illustrates the divergence in processing 3-NT2C versus its benzene analog, highlighting the critical reduction step.

G cluster_0 Benzene Series (Standard) cluster_1 Thiophene Series (3-NT2C) NB 2-Nitrobenzamide PdC H2 / Pd-C (Catalytic Hydrog.) NB->PdC Fast Quin Quinazolin-4(3H)-one PdC->Quin Cyclization NT 3-Nitrothiophene- 2-carboxamide Poison Pd/C Catalyst POISONING NT->Poison Avoid FeRed Fe / NH4Cl (Chemical Red.) NT->FeRed Recommended Thieno Thieno[3,2-d] pyrimidine FeRed->Thieno Cyclization w/ Orthoester

Figure 1: Synthetic divergence between Benzene and Thiophene scaffolds. Note the requirement for chemical reduction in the thiophene series to avoid catalyst poisoning.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the thiophene scaffold.

Protocol A: Selective Reduction of 3-NT2C (Iron-Mediated)

Benchmarking Note: This method outperforms catalytic hydrogenation for thiophenes by eliminating the risk of sulfur poisoning and ring opening.

Reagents:

  • 3-Nitrothiophene-2-carboxamide (1.0 eq)

  • Iron Powder (reduced, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Workflow:

  • Dissolution: Suspend 3-NT2C in Ethanol/Water mixture in a round-bottom flask. Heat to 60°C.

  • Activation: Add

    
     followed by portion-wise addition of Iron powder.
    
    • Observation: The reaction is exothermic. Maintain temperature at 75-80°C (reflux).

  • Kinetics: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot (

    
    ) will disappear, replaced by a fluorescent amino spot (
    
    
    
    ).
    • Benchmark Time: 1–2 hours (vs. 4–6 hours for SnCl2 reduction).

  • Workup: Hot filtration through a Celite pad is critical to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate filtrate. The product, 3-aminothiophene-2-carboxamide , typically crystallizes upon cooling or addition of water.

Protocol B: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

Benchmarking Note: This step validates the "privileged scaffold" status. The amino-amide motif allows immediate "one-pot" cyclization, a property shared with anthranilamide but with distinct electronic outcomes.

Reagents:

  • 3-Aminothiophene-2-carboxamide (from Protocol A)[1]

  • Triethyl Orthoformate (TEOF) or Formamide

  • Catalytic p-TsOH (if using TEOF)

Workflow:

  • Suspend the amine in TEOF (acts as solvent and reagent).

  • Reflux for 3–5 hours.

  • Cool to room temperature. The product precipitates as a solid.

  • Data Validation: The disappearance of the amide

    
     peaks in 
    
    
    
    -NMR and the appearance of the pyrimidine C-H proton (
    
    
    ppm) confirms cyclization.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the strategic application of 3-NT2C in drug discovery, specifically how it serves as a bioisostere in kinase inhibitor design.

SAR Root 3-Nitrothiophene-2-carboxamide Step1 Reduction (-NO2 to -NH2) Root->Step1 Step2 Cyclization Step1->Step2 Scaffold Thieno[3,2-d]pyrimidine Core Step2->Scaffold App1 Kinase Inhibition (FLT3, EGFR) Scaffold->App1 C-4 Substitution App2 Antibacterial Agents (Gram +) Scaffold->App2 Core Activity BioIso Bioisosteric Advantage: Improved Solublity Altered Metabolic Soft-spots Scaffold->BioIso vs Quinazoline

Figure 2: Strategic application of the 3-NT2C scaffold in medicinal chemistry, highlighting the transition from precursor to bioactive core.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[2] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.

  • Synthesis of Thienopyrimidines: Priya, N., et al. (2025).[3][4][5] Synthetic Approaches to Thienopyrimidines: A Review. World Journal of Pharmaceutical Research.[3]

  • Reduction of Nitrothiophenes (Electrochemical & Chemical): Stradins, J., et al. (2018). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. Molecules (PMC).

  • Antibacterial Activity of Thiophene Carboxamides: Al-Wahaibi, L. H., et al. (2023).[1][6] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry.

Sources

In Vitro vs. In Vivo Activity of 3-Nitrothiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the biological performance of 3-Nitrothiophene-2-carboxamide derivatives , focusing on the critical translational gap between laboratory assays (in vitro) and physiological efficacy (in vivo).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Nitro-Amine" Paradox

3-Nitrothiophene-2-carboxamide derivatives represent a chemically distinct class of pharmacophores where the nitro group at position 3 plays a dual role: it acts as a potent electron-withdrawing group (EWG) that activates the thiophene ring for nucleophilic attack in vitro, but serves as a metabolic "soft spot" for rapid reduction in vivo.

This guide explores why these derivatives often exhibit nanomolar potency against pathogens (specifically M. tuberculosis and Leishmania) and cancer cell lines in the petri dish, yet frequently face attrition in animal models due to nitroreductase-mediated clearance and solubility-limited absorption .

Key Comparison Matrix
FeatureIn Vitro Activity (Lab)In Vivo Activity (Animal Model)Causality/Mechanism
Primary Mechanism Electrophilic attack (covalent binding) or specific enzyme inhibition (e.g., DprE1).Prodrug activation or rapid clearance via reduction.The 3-NO₂ group makes the C-5 position electrophilic; in vivo, it is reduced to 3-NH₂.
Potency High (IC₅₀/MIC: 0.1 – 10 µM).Variable (often requires high dosing >50 mg/kg).Metabolic reduction changes the electronic character from electron-poor (active) to electron-rich (inactive/excreted).
Toxicity Cytotoxic at high concentrations (ROS generation).Mutagenicity risks (Ames positive) & Hepatic stress.Nitro-anion radical formation generates superoxide; Nitroso intermediates are toxic.
Solubility Soluble in DMSO (assay buffer).Poor aqueous solubility (Class II/IV BCS).Strong intramolecular H-bond (NO₂···H-N) locks conformation but reduces polarity.

Chemical Rationale: The "Locked" Conformation

To understand the biological data, one must understand the structure. The proximity of the 3-Nitro group to the 2-Carboxamide creates a rigid intramolecular hydrogen bond.

  • In Vitro Consequence: This "locked" planar conformation mimics fused ring systems (like quinazolines), allowing these molecules to fit tightly into ATP-binding pockets of kinases or active sites of enzymes like Mycobacterium tuberculosis DprE1.

  • In Vivo Consequence: The rigidity reduces solvation by water molecules, leading to poor oral bioavailability.

G cluster_0 Chemical State cluster_1 Biological Outcome Nitro 3-Nitro Form (Electron Deficient) H_Bond Intramolecular H-Bond (Locked Conformation) Nitro->H_Bond Stabilizes Amine 3-Amino Metabolite (Electron Rich) Nitro->Amine Nitroreductase (Liver/Bacteria) Potency High Target Affinity (In Vitro) H_Bond->Potency Fits Active Site Clearance Rapid Renal Clearance (In Vivo) Amine->Clearance Glucuronidation

Figure 1: The structural causality of 3-Nitrothiophene-2-carboxamide activity. The nitro group locks the conformation for potency but triggers metabolic instability.

In Vitro Profiling: High Potency, Specific Targets

A. Antimicrobial Activity (Tuberculosis & Fungi)

In static assays, 3-nitrothiophene derivatives act as suicide substrates .

  • Mechanism: The nitro group facilitates the reduction of the compound by bacterial enzymes (like DprE1 in M. tb). This forms a reactive nitroso intermediate that covalently modifies a cysteine residue in the enzyme active site.

  • Data Trend:

    • 3-Nitro vs. 5-Nitro: 5-nitro derivatives are typically more potent in vitro (MIC < 1 µg/mL) due to better resonance stabilization of the radical anion. However, 3-nitro derivatives show better selectivity indices (less toxic to mammalian cells).

    • Structure-Activity Relationship (SAR): Bulky lipophilic groups on the carboxamide nitrogen (N-benzyl or N-phenyl) enhance cell wall permeation, lowering MIC values to the 2–5 µM range.

B. Anticancer Activity (Kinase Inhibition)

Unlike in bacteria, where the nitro group is reduced to kill, in cancer assays, the 3-nitro group often serves as a bioisostere for a carbonyl or cyclic nitrogen.

  • Target: Checkpoint Kinase 1 (Chk1) and VEGFR-2.

  • Observation: The 3-nitro group withdraws electrons, making the thiophene ring less susceptible to oxidative metabolism by CYP450 in the dish. This results in stable IC₅₀ values (often 10–100 nM) in 48-hour cell viability assays (MTT/Alamar Blue).

In Vivo Translation: The Metabolic "Valley of Death"

When moving to animal models (Murine TB or Xenograft tumor models), the efficacy often drops significantly. This is the "In Vivo Disconnect."

The Nitroreduction Pathway

The primary reason for failure is the host's metabolic machinery. The liver (and gut microbiota) treats the 3-nitro group as a xenobiotic handle.

  • Phase I Metabolism: Nitroreductases reduce the hydrophobic 3-NO₂ to the hydrophilic 3-NH₂ (amine).

  • Phase II Metabolism: The resulting amine is rapidly acetylated (N-acetyltransferase) or glucuronidated, rendering it inactive against the target and marking it for renal excretion.

Experimental Evidence of Failure:

  • In vitro MIC: 0.5 µg/mL.

  • In vivo Serum Concentration (Cmax): < 0.1 µg/mL (despite high oral dose).

  • Result: The drug never reaches the therapeutic threshold in the tissue.

Toxicity Signals
  • Ames Test: 3-Nitrothiophenes are frequently positive in Salmonella mutagenicity assays. The nitro-anion radical can damage DNA.

  • Hepatic Stress: The redox cycling required to reduce the nitro group depletes cellular NADPH and generates Superoxide (ROS), causing liver damage in chronic dosing studies.

Experimental Protocols

Protocol A: Synthesis of 3-Nitrothiophene-2-carboxamides (Gewald Variation)

Standardizing the scaffold synthesis for consistent biological testing.

  • Reagents: 1,4-Dithiane-2,5-diol, Ethyl cyanoacetate, Diethylamine (catalyst).

  • Step 1 (Core Synthesis): React reagents in ethanol at 60°C to form the 2-aminothiophene-3-carboxylate (Note: This is the standard Gewald product).

  • Step 2 (Modification): To get the 3-nitro isomer, one typically starts with 3-nitrothiophene and performs a nucleophilic substitution or lithiation-carboxylation sequence, as direct nitration of the amide is difficult.

    • Alternative Route: Reaction of methyl thioglycolate with 2-nitro-3-ethoxyacrylate.

  • Purification: Recrystallization from Ethanol/DMF. (Avoid column chromatography if possible to prevent decomposition on acidic silica).

Protocol B: In Vitro Nitroreductase Stability Assay

Self-validating protocol to predict in vivo failure.

  • System: Recombinant Human Nitroreductase or Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Substrate: 10 µM Test Compound.

  • Incubation: 37°C for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor loss of Parent (M) and appearance of Amine (M-30 mass shift corresponding to reduction of NO₂ to NH₂).

  • Validation: If t₁/₂ < 20 min, the compound is likely to fail in vivo.

Visualization: The Screening Cascade

Workflow cluster_vitro Phase 1: In Vitro Screening cluster_vivo Phase 2: In Vivo Translation Syn Synthesis (3-Nitro Scaffold) MIC MIC/IC50 Assay (Target: <1 µM) Syn->MIC Tox Cytotoxicity (Vero/HepG2) (Selectivity Index > 10) MIC->Tox If Potent Meta Microsomal Stability (Nitroreduction Check) Tox->Meta If Safe Meta->Syn High Clearance? Add Steric Bulk around NO2 PK PK Study (Mouse) (Detect Amine Metabolite) Meta->PK If Stable (>30min) Efficacy Infection/Tumor Model PK->Efficacy If Bioavailable

Figure 2: Strategic screening cascade. The "Microsomal Stability" step is the critical gatekeeper for nitrothiophene derivatives.

References

  • Hameed P, S., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: mechanism of action and efficacy. Scientific Reports. Link

  • Vasu, K. A., et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. Link

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. Link

  • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo. Biochemical and Biophysical Research Communications.[1] Link

  • Gunosewoyo, H., et al. (2020).[2][3] Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry. Link

Sources

Spectroscopic Comparison of Nitrothiophene-2-carboxamide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation & Characterization of 3-Nitrothiophene-2-carboxamide Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, QC Scientists

Executive Summary: The Structural Imperative

In the development of thiophene-based anti-infectives and antitrypanosomal agents, the precise regiochemistry of the nitro group is not merely a structural detail—it is the determinant of biological efficacy and metabolic stability.

While 5-nitrothiophene-2-carboxamide is the most thermodynamically stable and commonly encountered isomer (often serving as a lead scaffold for nitroreductase-activated prodrugs), its 3-nitro and 4-nitro isomers present unique spectroscopic signatures driven by steric and electronic effects.

This guide provides a definitive spectroscopic comparison, focusing on the diagnostic signals that allow for rapid identification and quality control. We synthesize data from NMR, IR, and structural analysis to distinguish these isomers without ambiguity.

Structural Isomerism & Electronic Landscape

The thiophene ring's electron-rich nature, combined with the electron-withdrawing nitro (


) and carboxamide (

) groups, creates distinct electronic environments for each isomer.
IsomerSubstitution PatternElectronic InteractionKey Stability Feature
3-Nitrothiophene-2-carboxamide Ortho-like (2,3)Intramolecular H-bond (NH

O=N)
Sterically crowded; kinetically accessible but prone to isomerization or ring opening under forcing conditions.
4-Nitrothiophene-2-carboxamide Meta-like (2,4)Inductive withdrawal; no conjugation between substituents.Minor product in direct nitration; requires specific synthetic routes.
5-Nitrothiophene-2-carboxamide Para-like (2,[1]5)Linear Conjugation (Push-Pull system)Most thermodynamically stable; major product of electrophilic aromatic substitution.
Visualizing the Isomers

Isomers cluster_3nitro 3-Nitro (Target) cluster_4nitro 4-Nitro cluster_5nitro 5-Nitro Struct3 3-Nitrothiophene-2-carboxamide (Intramolecular H-Bond) Struct4 4-Nitrothiophene-2-carboxamide (Meta-substitution) Struct5 5-Nitrothiophene-2-carboxamide (Linear Conjugation)

Figure 1: Structural relationship of the three isomers. Note the proximity of the nitro group to the amide in the 3-isomer, facilitating unique non-covalent interactions.

Spectroscopic Deep Dive
A. Proton NMR (

NMR) – The Diagnostic Standard

The most reliable method for differentiation is


 NMR. The key differentiators are the coupling constants (

)
of the ring protons and the chemical shift (

)
of the amide protons.

Critical Mechanism:

  • 3-Nitro: The nitro group at position 3 locks the amide conformation via an intramolecular hydrogen bond between one amide proton (

    
    ) and the nitro oxygen. This deshields 
    
    
    
    significantly (
    
    
    ppm).[2]
  • 5-Nitro: Lacks this interaction. Amide protons appear as broad singlets typical of intermolecular H-bonding.

  • Coupling Constants: Thiophene ring protons follow specific coupling rules:

    
     Hz, 
    
    
    
    Hz,
    
    
    Hz,
    
    
    Hz (meta).

Comparative NMR Data Table (in DMSO-


) 
Feature3-Nitro Isomer 4-Nitro Isomer 5-Nitro Isomer
Ring Proton H3 N/A (Substituted)

(d,

Hz)

(d,

Hz)
Ring Proton H4

(d,

Hz)
N/A (Substituted)

(d,

Hz)
Ring Proton H5

(d,

Hz)

(d,

Hz)
N/A (Substituted)
Amide NH (A)

ppm (Sharp)

(Broad)

(Broad)
Amide NH (B)

ppm (Broad)

(Broad)

(Broad)
Diagnostic Key Downfield NH + Large

Small meta-coupling (

)
AB System (

Hz)

Analyst Note: In the 3-nitro isomer, the H4 proton is strongly deshielded by the adjacent nitro group, but the intramolecular H-bond is the definitive "fingerprint."

B. Infrared Spectroscopy (FT-IR)

IR is particularly useful for solid-state characterization where hydrogen bonding networks are fixed.

  • 3-Nitro (Intramolecular): The formation of a planar 6-membered pseudo-ring (

    
    ) weakens the N-H bond, shifting the stretch to a lower frequency  compared to the free/intermolecular forms.
    
  • 5-Nitro (Intermolecular): Forms "tape-like" dimers or catemers in the crystal lattice.

Functional Group3-Nitro (

/ cm

)
5-Nitro (

/ cm

)
Interpretation

Asym
3350-33803400-3450Intramolecular bond lowers frequency in 3-isomer.

Amide I
1665-16751650-16603-nitro carbonyl is less involved in H-bonding networks.

Asym
1530-15401500-1515Conjugation in 5-nitro lowers the NO

stretch frequency.
C. H-Bonding Network Visualization

The difference in hydrogen bonding is the primary driver of solubility and melting point differences.

HBonding cluster_intra 3-Nitro: Intramolecular Motif cluster_inter 5-Nitro: Intermolecular Motif AmideNH Amide N-H NitroO Nitro O AmideNH->NitroO H-Bond (6-membered ring) Mol1_NH Molecule 1 (NH) Mol2_CO Molecule 2 (C=O) Mol1_NH->Mol2_CO Intermolecular Dimer

Figure 2: H-bonding topology. The 3-nitro isomer forms a discrete intramolecular unit, increasing solubility in non-polar solvents compared to the polymeric network of the 5-nitro isomer.

Experimental Protocols
Protocol A: Differentiation via

NMR

This protocol validates the isomer identity using the "Solvent Titration" method to confirm intramolecular H-bonding.

  • Sample Prep: Dissolve 5 mg of the sample in 0.6 mL of

    
     (if soluble) or DMSO-
    
    
    
    .
  • Acquisition: Acquire a standard proton spectrum (16 scans, 1 sec relaxation delay).

  • Titration (Validation Step):

    • Add 10

      
      L of 
      
      
      
      to the NMR tube.
    • Shake vigorously and re-acquire.

  • Analysis:

    • 3-Nitro: The downfield NH peak (

      
       ppm) will exchange slowly or persist longer due to the protective intramolecular bond.
      
    • 5-Nitro: Amide protons exchange/disappear rapidly.

Protocol B: Synthesis & Purification Workflow

Since commercial sources often contain isomer mixtures, this workflow ensures isolation of the specific isomer.

Synthesis Start Thiophene-2-carboxylic Acid Nitration Nitration (HNO3 / H2SO4, 0°C) Start->Nitration Mix Mixture of Isomers (Major: 5-Nitro, Minor: 4-Nitro) Nitration->Mix Sep Fractional Crystallization (EtOH/Water) Mix->Sep Prod5 Solid: 5-Nitrothiophene-2-COOH (Pure) Sep->Prod5 Liq Mother Liquor (Enriched 4-Nitro) Sep->Liq Convert Amidation (SOCl2 -> NH3) Prod5->Convert Target 5-Nitrothiophene-2-carboxamide Convert->Target

Figure 3: Synthetic workflow. Note that the 3-nitro isomer is difficult to obtain via direct nitration of the acid and typically requires starting from 3-aminothiophene precursors or specific cyclization strategies.

References
  • Bottino, F., et al. (1978). "

    
     Nuclear Magnetic Resonance Spectra of Some 3- and 5-Substituted Thiophen-2-carboxamides." Journal of the Chemical Society, Perkin Transactions 2. 
    
  • Spinelli, D., et al. (1975). "Nitrothiophenes and their derivatives." The Chemistry of Heterocyclic Compounds.
  • BenchChem Technical Support. (2025). "Synthesis of Substituted 2-Nitrothiophenes: Application Notes."

  • PubChem Compound Summary. (2025). "5-Nitrothiophene-2-carboxamide."[1][3] National Center for Biotechnology Information.

Sources

Comparative study of the biological effects of different thiophene carboxamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of thiophene-2-carboxamide and thiophene-3-carboxamide isomers, synthesizing their distinct structure-activity relationships (SAR), biological targets, and experimental performance.

Introduction: The Isomerism Divergence

Thiophene carboxamides serve as versatile scaffolds in medicinal chemistry, acting as bioisosteres for benzamides. However, the positional isomerism of the carboxamide group (C2 vs. C3) fundamentally alters the electronic distribution, steric landscape, and hydrogen-bonding potential of the molecule.

  • Thiophene-2-carboxamides: Characterized by high resonance conjugation with the sulfur atom. Often optimized for antimicrobial activity and metabolic enzyme inhibition (e.g., PTP1B, AChE).

  • Thiophene-3-carboxamides: Frequently exhibit a "locked" conformation due to intramolecular hydrogen bonding.[1] These are privileged scaffolds for kinase inhibition (e.g., VEGFR-2, JNK) and anti-angiogenic therapy.

Chemical & Structural Context

The biological divergence stems from the electronic properties of the thiophene ring.

FeatureThiophene-2-CarboxamideThiophene-3-Carboxamide
Electronic Effect Sulfur lone pair strongly donates into the C2-carbonyl, increasing amide bond character.Reduced conjugation with sulfur; the C3 position is electronically distinct, often acting more like a meta-substituted benzene.
Conformation More flexible; often adopts an s-trans conformation relative to the thiophene S.Conformationally Locked: Often forms a pseudo-six-membered ring via intramolecular H-bonding between the amide NH and adjacent substituents (e.g., C2-amino).
Primary Targets Bacterial cell walls, PTP1B, Cholinesterases.Kinases (VEGFR-2, JNK), Tubulin.
Visualization: Structural Logic & SAR

The following diagram illustrates the structural logic dictating the biological specialization of these isomers.

SAR_Logic Isomer Thiophene Carboxamide Isomerism Two_Pos 2-Carboxamide (High Resonance) Isomer->Two_Pos Sulfur Conjugation Three_Pos 3-Carboxamide (Conformational Lock) Isomer->Three_Pos Steric Constraint Antimicrobial Target: Bacterial Enzymes (S. aureus, P. aeruginosa) Two_Pos->Antimicrobial Metabolic Target: PTP1B / AChE (Diabetes/Alzheimer's) Two_Pos->Metabolic Mechanism2 Mech: Redox Modulation & Active Site Chelation Antimicrobial->Mechanism2 Metabolic->Mechanism2 Kinase Target: VEGFR-2 / JNK (Angiogenesis/Cancer) Three_Pos->Kinase Tubulin Target: Tubulin Polymerization (CA-4 Biomimetics) Three_Pos->Tubulin Mechanism3 Mech: ATP Mimicry & Hydrophobic Pocket Filling Kinase->Mechanism3 Tubulin->Mechanism3

Figure 1: Divergent SAR pathways. 2-isomers leverage electronic resonance for redox/enzyme targets, while 3-isomers utilize conformational rigidity for kinase binding pockets.

Comparative Biological Performance[1][2][3][4][5]

A. Anticancer Activity (Kinase Inhibition)

Thiophene-3-carboxamides are superior in targeting kinases due to their ability to mimic the adenine ring of ATP and fit into the hydrophobic back pocket of enzymes like VEGFR-2.

  • Key Finding: 3-carboxamide derivative 14d demonstrated potent VEGFR-2 inhibition (

    
    ) and suppressed HUVEC tube formation.[2]
    
  • Mechanism: Dual inhibition (ATP site + Allosteric site).

B. Antimicrobial & Antioxidant Activity

Thiophene-2-carboxamides, particularly those with amino groups at C3 (3-amino-thiophene-2-carboxamides), show enhanced antimicrobial profiles.[3]

  • Key Finding: 2-carboxamide derivatives exhibited antioxidant activity comparable to ascorbic acid (88% inhibition) and high efficacy against S. aureus.

  • Mechanism: Electron-donating amino groups increase electron density on the thiophene ring, facilitating radical scavenging and interaction with bacterial cell wall synthesis enzymes.

Data Summary: Potency Comparison

The table below synthesizes data from multiple studies to compare the potency of optimized derivatives.

Target ClassSpecific Target2-Carboxamide Performance (Best Lead)3-Carboxamide Performance (Best Lead)Dominant Isomer
Angiogenesis VEGFR-2 KinaseModerate (

)
High Potency (

)
3-Isomer
Metabolic PTP1B (Diabetes)High Potency (

)
Low/Inactive2-Isomer
Neuro AChE (Alzheimer's)High Inhibition (67.3% @

)
Moderate (59.5%)2-Isomer
Cytotoxicity MCF-7 (Breast Cancer)


3-Isomer

Mechanism of Action: VEGFR-2 Signaling (3-Isomer Focus)

The anticancer potency of thiophene-3-carboxamides is largely driven by the blockade of the VEGF signaling pathway.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activates P_VEGFR Phosphorylation (Blocked) VEGFR2->P_VEGFR X Inhibitor Thiophene-3-Carboxamide (Compound 14d) Inhibitor->VEGFR2 Competes with ATP (Inhibition) Raf Raf/MEK/ERK Cascade PI3K PI3K/Akt Pathway Angiogenesis Angiogenesis & Proliferation Raf->Angiogenesis PI3K->Angiogenesis

Figure 2: Mechanism of 3-carboxamide derivatives blocking VEGFR-2 phosphorylation, thereby halting downstream Raf/MEK and PI3K signaling cascades essential for tumor angiogenesis.[2]

Experimental Protocols

A. Synthesis (Gewald Reaction for 2-Isomers)

This is the standard, self-validating protocol for generating 2-aminothiophene-3-carboxamides.

  • Reagents: Ketone/Aldehyde, Cyanoacetate, Elemental Sulfur, Morpholine (Catalyst).

  • Procedure:

    • Mix ketone and cyanoacetate in ethanol.

    • Add sulfur and morpholine dropwise.

    • Reflux for 3-5 hours.

    • Validation: Formation of a solid precipitate indicates cyclization.

    • Purification: Recrystallization from ethanol.

  • QC Check:

    
    -NMR should show a characteristic 
    
    
    
    broad singlet at
    
    
    6.0-7.0 ppm.
B. In Vitro Cytotoxicity Assay (MTT)

Used to validate the


 values cited above.[4]
  • Seeding: Plate cells (e.g., MCF-7, HUVEC) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add thiophene derivatives at serial dilutions (

    
    ) for 48h.
    
  • Development: Add MTT reagent (

    
    ); incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Conclusion & Strategic Recommendations

  • For Antibiotic Development: Prioritize thiophene-2-carboxamide scaffolds. The electronic richness of the 2-position supports redox-active substitutions ideal for disrupting bacterial homeostasis.

  • For Oncology (Kinase Inhibitors): Prioritize thiophene-3-carboxamide scaffolds.[5] The ability to form intramolecular hydrogen bonds creates a planar, rigid structure that mimics the purine core of ATP, providing high affinity for kinase active sites (VEGFR-2, JNK).

References

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate.

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC - NIH.

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. ResearchGate.

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate.

Sources

Safety Operating Guide

3-Nitrothiophene-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 3-Nitrothiophene-2-carboxamide , a compound presenting a dual hazard profile: the energetic potential of the nitro group and the toxicity inherent to thiophene derivatives.

Immediate Safety Directive: Treat this compound as a Potentially Energetic Material (PEM) until confirmed otherwise. The combination of a nitro group (


) on a heterocyclic ring can induce shock sensitivity or thermal instability, particularly if the material has aged or dried out.

Part 1: Hazard Characterization & Stabilization

Before moving the container, you must perform a Functional Group Hazard Analysis (FGHA) . Unlike standard organic waste, nitro-heterocycles require specific stabilization to prevent deflagration during transport.

The "Nitro-Thiophene" Risk Profile
  • Energetic Instability: The nitro group is electron-withdrawing. When attached to the electron-rich thiophene ring, it creates a "push-pull" electronic system that can lower the activation energy for decomposition.

  • Shock Sensitivity: While mono-nitro compounds are generally more stable than di- or tri-nitro analogs, aged samples may form peroxides or crystalline polymorphs that increase friction sensitivity.

  • Toxicity: Thiophene derivatives are hepatotoxic and can release toxic sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ) upon thermal decomposition.
Pre-Disposal Stabilization Protocol

If the material is a dry powder, do not scrape it if it appears caked or crystallized around the cap.

State of MatterStabilization ActionRationale
Dry Solid Phlegmatization: Add a compatible phlegmatizer (e.g., water or mineral oil) to dampen the solid.[1][2]Reduces friction sensitivity by lubricating crystal faces and absorbing thermal energy.[1][2]
Solution Peroxide Check: Test for peroxides if stored in ether/THF.[1][2]Nitro compounds can catalyze peroxide formation in solvents, creating shock-sensitive crystals.
Old/Unknown Remote Handling: Do not open.[1][2] Label as "Potentially Reactive."Minimizes operator exposure to deflagration risk.[1][2][3]

Part 2: Waste Categorization & Regulatory Compliance

Proper coding is essential for the receiving incineration facility.

RCRA Waste Codes (US EPA)

Since 3-Nitrothiophene-2-carboxamide does not have a specific "P" or "U" list code, it is classified by characteristic .[2]

CharacteristicCodeJustification
Ignitable D001 If the flash point is

(unlikely for solid) or if it is an oxidizer.[1][2][4] Always apply D001 for nitro compounds as a precaution.
Reactive D003 Applied if the material is capable of detonation or explosive decomposition.[1][2] Use this code if the material is dry/aged.
Toxic D000 (General) While not TC-listed, it must be treated as toxic.[1][2] If mixed with solvents (e.g., Pyridine), add D038 .

Part 3: Step-by-Step Disposal Workflow

Workflow Diagram: Cradle-to-Grave Disposal

DisposalWorkflow Start Waste Generation: 3-Nitrothiophene-2-carboxamide Assessment Visual Assessment: Crystals? Dried out? Age > 1 yr? Start->Assessment HighRisk HIGH RISK: Do Not Touch. Contact EHS/Bomb Squad. Assessment->HighRisk Yes (Signs of Instability) StandardRisk Standard Risk: Proceed to Stabilization Assessment->StandardRisk No (Stable) Phlegmatize Phlegmatization: Wets solid with 10% water/alcohol StandardRisk->Phlegmatize Packaging Packaging: Anti-static Poly Bottle Secondary Containment Phlegmatize->Packaging Labeling Labeling: 'Flammable Solid, Toxic' Codes: D001, D003 Packaging->Labeling Disposal Final Destruction: High-Temp Incineration Labeling->Disposal

Caption: Decision logic for segregating high-risk energetic waste from standard chemical waste streams.[1][2]

Solid Waste Protocol
  • PPE Required: Nitrile gloves (double gloved), safety goggles, flame-resistant lab coat, face shield.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of an event.

  • Transfer:

    • Place the HDPE jar in a secondary tray.

    • Gently transfer the solid using a plastic or wooden spatula (non-sparking). Never use metal spatulas with nitro compounds.[1][2]

    • Wetting: Add enough water or ethanol to moisten the solid (approx. 10-20% by weight). This "desensitizes" the material.

  • Labeling: Affix a hazardous waste label. Explicitly write: "NITRO COMPOUND - SHOCK SENSITIVE IF DRY."

Liquid Waste (Mother Liquor/Solvent)
  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases. Bases can deprotonate the amide or thiophene ring, leading to unstable anionic species.

  • Compatibility: Ensure the solvent waste stream is compatible. Halogenated and Non-Halogenated solvents are generally acceptable unless the facility prohibits nitro compounds in general streams.

  • pH Check: Neutralize the solution to pH 6-8 before bottling to prevent acid/base catalyzed decomposition.

Part 4: Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) Do not sweep (friction risk). Cover with wet sand or vermiculite. Scoop gently with non-sparking tools.[3]
Spill (Liquid) Absorb with inert pads.[1][2] Do not use paper towels (combustible). Ventilate area (thiophene stench/toxicity).[5][6][7]
Skin Contact Wash with soap and water for 15 minutes.[1][2] Nitro compounds can absorb transdermally. Seek medical attention.

References

  • Carl Roth. (2021).[5][8] Safety Data Sheet: 3-Nitrophenol (structural analog for nitro handling). Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate.[2][6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Valsynthese SA. (2021).[6] Material Safety Data Sheet: 2-Nitrothiophene. Retrieved from

  • National Institutes of Health (NIH). (2017). Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives.[9] (Discusses redox stability). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.